MF-592
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1064195-48-7 |
|---|---|
Molecular Formula |
C34H33Cl2N3O6S |
Molecular Weight |
682.6 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonyl-3-[1-[[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)-3-methylphenyl]methyl]cyclopropyl]urea |
InChI |
InChI=1S/C34H33Cl2N3O6S/c1-4-44-29-22-9-6-7-10-23(22)30(45-5-2)28-24(29)19-39(32(28)40)27-14-13-21(17-20(27)3)18-34(15-16-34)37-33(41)38-46(42,43)31-25(35)11-8-12-26(31)36/h6-14,17H,4-5,15-16,18-19H2,1-3H3,(H2,37,38,41) |
InChI Key |
PSHRSSJDIYJFKV-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=C(C=C(C=C4)CC5(CC5)NC(=O)NS(=O)(=O)C6=C(C=CC=C6Cl)Cl)C |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=C(C=C(C=C4)CC5(CC5)NC(=O)NS(=O)(=O)C6=C(C=CC=C6Cl)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MF-592; MF 592; MF592; CAS#1064195-48-7 |
Origin of Product |
United States |
Foundational & Exploratory
MF59 Adjuvant: A Technical Guide to the Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
MF59® is a licensed oil-in-water emulsion adjuvant utilized in seasonal and pandemic influenza vaccines.[1] Comprised of squalene oil stabilized by non-ionic surfactants, MF59 has a well-established safety profile and demonstrates significant efficacy in enhancing the magnitude, breadth, and duration of the immune response, particularly in populations with suboptimal responses to vaccination, such as the elderly and young children.[2][3] Its mechanism of action is multifaceted, diverging from classical depot effects. Instead, MF59 establishes a transient, localized immunocompetent environment at the injection site, which orchestrates a potent innate immune response that subsequently shapes a robust and durable adaptive immunity.[2][4] This guide provides a detailed examination of the molecular and cellular pathways engaged by MF59, supported by quantitative data, experimental methodologies, and visual representations of the core mechanisms.
Core Mechanism of Action: The Immunocompetent Environment
The primary mechanism of MF59 is not to form a long-term antigen depot, but rather to create a localized, transient inflammatory microenvironment that efficiently recruits and activates the innate immune system.[2][3] This process initiates a cascade of events leading to enhanced antigen transport, processing, and presentation, ultimately amplifying the adaptive immune response.
Initial Events at the Injection Site
Upon intramuscular injection, MF59 induces a rapid, localized release of adenosine triphosphate (ATP) from muscle cells.[5][6] This release of endogenous ATP acts as a "danger signal," engaging purinergic receptors on resident immune cells and initiating an inflammatory cascade.[5][6] This event is a critical upstream trigger for the subsequent recruitment of immune cells.
The interaction of MF59 with local resident cells triggers the swift production and secretion of a broad array of chemokines and inflammatory cytokines.[1][7] Key chemokines induced include CCL2 (MCP-1), CCL3 (MIP-1α), CCL4 (MIP-1β), and CXCL8 (IL-8), which collectively establish a chemotactic gradient.[1] This is complemented by the production of cytokines such as IL-5, IL-6, and TNF-α.[7] This rapid induction of inflammatory mediators is more potent with MF59 compared to other adjuvants like alum.[7]
Innate Immune Cell Recruitment and Antigen Transport
The chemokine gradient established by MF59 drives a rapid and substantial influx of innate immune cells into the injection site.[2][7] This infiltrate is primarily composed of:
-
Neutrophils and Monocytes: These are among the first responders, efficiently taking up both the antigen and the MF59 emulsion.[1][7]
-
Eosinophils and Dendritic Cells (DCs): These cells arrive subsequently and contribute to antigen uptake and transport to the draining lymph nodes (dLNs).[1][7]
These recruited cells, particularly monocytes and DCs, serve as the primary vehicles for transporting the antigen from the muscle to the dLNs, where the adaptive immune response is initiated.[1][2]
Action within the Draining Lymph Node (dLN)
Within the dLN, MF59 continues to exert significant effects:
-
Differentiation of Monocyte-Derived DCs (Mo-DCs): MF59 promotes the differentiation of recruited monocytes into activated Mo-DCs directly within the dLN.[4][8][9] These Mo-DCs are highly effective antigen-presenting cells (APCs) and become the major source of antigen-loaded APCs following immunization with MF59.[8][9]
-
Enhanced Antigen Retention: MF59 promotes the accumulation and long-term retention of unprocessed antigen within the subcapsular sinus and medullary macrophage compartments of the dLN.[10] This leads to enhanced deposition of immune complex-trapped antigen onto follicular dendritic cells (FDCs), which is critical for sustaining the germinal center reaction.[10]
Key Signaling Pathways
The adjuvant effect of MF59 is mediated through a distinct signaling pathway that is dependent on the adaptor protein MyD88 but occurs independently of direct Toll-like receptor (TLR) or NLRP3 inflammasome activation.[1][11]
-
MyD88-Dependence: The adjuvanticity of MF59 is critically dependent on the MyD88 adaptor protein.[5][11] However, since MF59 does not activate any TLRs in vitro, it is proposed that MyD88's role is downstream of cytokine receptors of the IL-1 family, which may be activated by the initial inflammatory cascade.[5][11]
-
TLR-Independence: In vitro studies have shown that MF59 does not directly activate TLR-2, -3, -4, -5, -7, -8, or -9.[1][11]
-
NLRP3 Inflammasome-Independence: Unlike alum, the mechanism of MF59 does not require activation of the NLRP3 inflammasome.[5][11]
Caption: Core signaling cascade for MF59, highlighting MyD88-dependence and TLR/NLRP3-independence.
Impact on the Adaptive Immune Response
The potent innate activation driven by MF59 translates into a quantitatively and qualitatively superior adaptive immune response.
-
T Cell Responses: MF59 significantly enhances the expansion and activation of vaccine-specific CD4+ T cells.[12] This includes an increase in T follicular helper (Tfh) cells, which are crucial for germinal center formation and B cell help.[1] The response is generally characterized as a mixed Th1/Th2 profile.[5]
-
B Cell and Antibody Responses: The adjuvant promotes robust germinal center reactions, leading to higher titers of functional antibodies, such as those measured by the hemagglutination inhibition (HAI) assay.[1][10] Clinical data shows MF59 can increase HAI titers by 2 to 5-fold compared to alum-adjuvanted vaccines.[1] Furthermore, MF59 enhances the affinity of antibodies and broadens the epitope recognition, resulting in greater cross-reactivity against antigenically drifted viral strains.[13]
-
CD4-Independent Helper Pathway: A remarkable feature of MF59 is its ability to promote IgG isotype-switching and protective immunity even in a CD4-deficient state.[1][7] This suggests MF59 can induce an alternative "helper" microenvironment, potentially involving other MHC-II-expressing cells and cytokines, to support B cell responses, which has significant implications for vaccination in immunocompromised individuals.[1]
Caption: Step-by-step workflow of MF59's mechanism, from injection to adaptive immunity.
Quantitative Data Summary
The adjuvant effects of MF59 have been quantified in numerous preclinical and clinical studies.
Table 1: Comparative Efficacy and Immunogenicity of MF59-Adjuvanted Vaccines
| Parameter | MF59-Adjuvanted Vaccine | Non-Adjuvanted/Comparator | Finding/Fold Increase | Reference |
|---|---|---|---|---|
| Vaccine Efficacy (Children) | 86% (Absolute Efficacy) | 43% (TIV) | 75% relative efficacy increase | [14] |
| HAI Titers vs. Alum (H5N1) | Higher | Lower | 2 to 5-fold increase in HAI titers | [1] |
| HAI GMT Ratio (A/H3N2, Elderly) | Higher | Lower | 1.43 in subjects with chronic disease | [15] |
| HAI GMT Ratio (B Antigen, Elderly) | Higher | Lower | 1.37 in subjects with chronic disease | [15] |
| Antigen Dose Sparing (H1N1) | 3.75 µg dose effective | Higher dose required | Optimal response at low dose |[1] |
Table 2: Differential Innate Immune Response: MF59 vs. Alum in Mice
| Cytokine/Chemokine | MF59-Induced Level | Alum-Induced Level | Key Observation | Reference |
|---|---|---|---|---|
| IL-5 | Significantly Higher | Lower | MF59 is a more potent inducer | [1][7] |
| MCP-1 (CCL2) | Significantly Higher | Lower | MF59 is a more potent inducer | [1][7] |
| IL-6 | Higher in CD4KO mice | Not specified | Suggests alternative mechanisms | [7] |
| TNF-α | Higher in CD4KO mice | Not specified | Suggests alternative mechanisms | [7] |
| Cell Recruitment | Higher (Monocytes, Neutrophils, Eosinophils, DCs) | Lower | MF59 is more effective at attracting innate cells |[1][7] |
Key Experimental Methodologies
The elucidation of MF59's mechanism has relied on several key experimental models and techniques.
In Vivo Mouse Model for Cell Recruitment
-
Objective: To quantify and characterize immune cell infiltration at the injection site.
-
Protocol:
-
Animal Model: Wild-type or knockout (e.g., CD4-deficient) mice (e.g., C57BL/6).[7]
-
Immunization: Intramuscular (i.m.) or intraperitoneal (i.p.) injection with PBS (control), MF59, or a comparator adjuvant like alum.[5][7]
-
Time Points: Tissues are harvested at various time points post-injection (e.g., 1.5, 6, 24 hours) to assess the kinetics of the response.[7]
-
Tissue Harvesting: The injected muscle (e.g., tibialis anterior) or peritoneal exudate is collected.[5][7]
-
Cell Analysis: Tissues are processed into single-cell suspensions. Cell populations (neutrophils, monocytes, DCs, macrophages) are identified and quantified using multi-color flow cytometry with specific cell surface markers (e.g., CD11b, Ly6G, F4/80).[5][6]
-
Caption: A typical workflow for studying in vivo immune cell recruitment induced by MF59.
In Vitro Inflammasome Activation Assay
-
Objective: To determine if MF59 directly activates the NLRP3 inflammasome.
-
Protocol:
-
Cell Culture: Primary bone marrow-derived dendritic cells (BM-DCs) are cultured from mice.[11]
-
Priming Step: Cells are primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β, a necessary prerequisite for inflammasome studies.[11]
-
Stimulation: Primed cells are stimulated with MF59, alum (positive control), or media (negative control).[11]
-
Analysis: Supernatants are collected and analyzed for the presence of mature, cleaved IL-1β via ELISA or Western blot. The absence of IL-1β in MF59-treated wells indicates a lack of inflammasome activation.[11]
-
Systems Vaccinology Approach
-
Objective: To obtain a global, unbiased view of the molecular pathways modulated by MF59.
-
Protocol:
-
Clinical Trial: Human subjects (e.g., young children) are vaccinated with either a non-adjuvanted trivalent influenza vaccine (TIV) or MF59-adjuvanted TIV (ATIV).[16]
-
Sample Collection: Peripheral blood samples are collected at baseline and at multiple time points post-vaccination (e.g., Day 1, Day 7, Day 28).[16]
-
Transcriptomic Analysis: RNA is extracted from peripheral blood mononuclear cells (PBMCs), and whole-genome transcriptional profiling is performed using microarrays or RNA-seq.[16]
-
Data Analysis: Gene expression signatures are analyzed to identify modules of co-regulated genes and pathways (e.g., antiviral IFN genes, monocyte responses) that are differentially regulated by ATIV versus TIV.[16] These signatures are then correlated with immunological outcomes, such as antibody titers.[16]
-
Conclusion
The mechanism of action of the MF59 adjuvant is a sophisticated, multi-step process that begins with the creation of a transient, localized immunocompetent environment. By inducing ATP release and a specific profile of chemokines and cytokines, MF59 orchestrates the recruitment of key innate immune cells. Its unique ability to promote the intranodal differentiation of highly effective Mo-DCs and enhance antigen retention ensures robust activation of the adaptive immune system. The reliance on a MyD88-dependent but TLR- and inflammasome-independent signaling pathway distinguishes it from many other adjuvants. This intricate mechanism results in a quantitatively and qualitatively superior immune response, characterized by high-titer, high-affinity, and broadly cross-reactive antibodies, providing a clear rationale for its continued use and development in advanced vaccine formulations.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells [dash.harvard.edu]
- 10. Vaccine adjuvant MF59 promotes retention of unprocessed antigen in lymph node macrophage compartments and follicular dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Clinical Data Reinforces the Ability of MF59 Adjuvanted Seasonal and Pandemic Influenza Vaccines [cslseqirus.us]
- 14. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 15. A new MF59-adjuvanted influenza vaccine enhances the immune response in the elderly with chronic diseases: results from an immunogenicity meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
what is the composition of MF59 adjuvant
An In-depth Technical Guide on the Core Composition of MF59 Adjuvant
Introduction
MF59 is a proprietary, oil-in-water emulsion adjuvant utilized in several human vaccines to enhance the immune response to antigens.[1] First licensed in 1997 for use in a seasonal influenza vaccine for the elderly, it has since been incorporated into vaccines distributed in over 30 countries, with a well-established safety and efficacy profile.[2][3][4] This guide provides a detailed overview of the composition of MF59, the experimental protocols used for its characterization, and its mechanism of action for researchers, scientists, and drug development professionals.
Core Composition of MF59
MF59 is a submicron, oil-in-water emulsion. Its efficacy is a result of the complete formulation, as individual components do not induce a comparable adjuvant effect.[5][6] The primary components are squalene, a natural and biodegradable oil, stabilized by the non-ionic surfactants Polysorbate 80 (Tween 80) and Sorbitan trioleate (Span 85) in a citrate buffer.[2][3] The mean size of the oil droplets is approximately 160-200 nm.[2][4][7]
Quantitative Data Presentation
The precise composition of MF59 is critical to its function as an adjuvant. The table below summarizes the quantitative data for the components in a standard 0.5 mL vaccine dose.
| Component | Category | Concentration (% v/v) | Mass per 0.5 mL dose (mg) | Source |
| Squalene | Oil Phase | 4.3% | 9.75 | Squalene is a natural triterpenoid hydrocarbon that serves as a precursor to cholesterol and steroid hormones in humans.[2][3][7][8][9] |
| Polysorbate 80 (Tween 80) | Surfactant | 0.5% | 1.175 | A water-soluble, non-ionic surfactant used to stabilize the oil-in-water emulsion.[2][4][7][8] |
| Sorbitan trioleate (Span 85) | Surfactant | 0.5% | 1.175 | An oil-soluble, non-ionic surfactant that works in conjunction with Tween 80 to maintain the stability of the squalene droplets.[2][7][8] |
| Sodium Citrate Dihydrate | Aqueous Phase (Buffer) | Not applicable | 0.66 | Part of the 10 mM citrate buffer used to maintain the pH of the formulation between 6.0 and 6.5.[7][8] |
| Citric Acid Monohydrate | Aqueous Phase (Buffer) | Not applicable | 0.04 | Works with sodium citrate to form the buffering system.[7][8] |
Mechanism of Action
The adjuvant effect of MF59 is not due to a depot effect at the injection site.[10] Instead, it creates a transient, localized inflammatory microenvironment that efficiently recruits and activates innate immune cells, which in turn leads to a more robust and broad adaptive immune response.[2][3][11] Upon intramuscular injection, MF59 induces the release of ATP from muscle cells, which acts as a danger signal.[7] This triggers the production of chemokines (such as CCL2, CCL3, CCL4, and CXCL8) and cytokines, leading to the recruitment of various immune cells, including monocytes, neutrophils, macrophages, and dendritic cells (DCs), to the injection site.[2][10][12] These recruited cells show enhanced antigen uptake and are transported to the draining lymph nodes, where they more effectively activate T and B cells, leading to improved antibody production and cell-mediated immunity.[5][11][13]
References
- 1. MF59 - Wikipedia [en.wikipedia.org]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The adjuvant effect of MF59 is due to the oil-in-water emulsion formulation, none of the individual components induce a comparable adjuvant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparedness against pandemic influenza: Production of an oil-in-water emulsion adjuvant in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Core Science of the MF59® Squalene-Based Adjuvant
Introduction
MF59® is a pioneering oil-in-water emulsion adjuvant that has become a critical component in enhancing the immunogenicity of various vaccines, most notably for seasonal and pandemic influenza.[1][2] Developed in the late 1980s by Chiron Corporation, it was the first oil-in-water adjuvant to be commercialized with a seasonal influenza vaccine, marking a significant advancement in vaccinology beyond traditional aluminum salts.[3][4][5] Its primary function is to stimulate a more robust and broader immune response to vaccine antigens, a feature particularly beneficial in populations with weaker immune systems, such as the elderly and young children.[6][7][8] This guide provides a comprehensive overview of the discovery, composition, mechanism of action, and key experimental data related to the MF59 adjuvant.
Discovery and Development
The journey of MF59 began at a time when the limitations of existing adjuvants, primarily aluminum salts (alum), were becoming apparent. While effective for some antigens, alum was found to be weakly immunogenic for many of the new recombinant protein antigens being developed.[3][5] The challenge was to create an adjuvant with potency comparable to the highly effective but reactogenic Freund's adjuvants, while maintaining a safety profile similar to alum.[3]
Researchers at Chiron, inspired by the principles of Freund's incomplete adjuvant (a water-in-oil emulsion), developed MF59 as a submicron oil-in-water emulsion.[9] The first clinical trial of an MF59-adjuvanted influenza vaccine was conducted in 1992.[3][5] After extensive clinical development, the resulting vaccine (Fluad®) was first licensed in Italy in 1997 for use in the elderly and is now approved in over 30 countries.[1][3][10][11]
Composition and Formulation
MF59 is a homogenous and stable oil-in-water emulsion with a mean oil droplet size of approximately 160 nm.[1][11] The small and uniform droplet size is crucial for its potency and allows for sterile filtration during manufacturing.[3][12]
Table 1: Composition of MF59® Adjuvant
| Component | Type | Concentration (% w/v) | Purpose |
| Squalene | Oil (natural triterpene) | ~4.3% | The core oil phase of the emulsion.[1][13] |
| Polysorbate 80 (Tween 80) | Non-ionic surfactant | ~0.5% | Emulsifier to stabilize the oil droplets in the aqueous phase.[1] |
| Sorbitan Trioleate (Span 85) | Non-ionic surfactant | ~0.5% | Emulsifier to stabilize the oil droplets in the aqueous phase.[1] |
| Citrate Buffer | Aqueous Phase | 10 mM | Maintains pH and provides the continuous aqueous phase.[14] |
Manufacturing Process
The production of MF59 involves a specific, controlled process to ensure the formation of a stable nanoemulsion.[14]
-
Preparation of Phases : Span 85 is dispersed in the squalene (oil phase), and Tween 80 is dissolved in the citrate buffer (aqueous phase).[14]
-
Coarse Emulsion Formation : The two phases are combined using high-speed mixing to create a coarse emulsion.[14]
-
Microfluidization : This coarse emulsion is then passed repeatedly through a high-pressure microfluidizer.[12][14] This step is critical as the high shear forces reduce the oil droplet size to a uniform submicron range (<160 nm).[12]
-
Sterile Filtration : The final nanoemulsion is sterile filtered through a 0.22 μm membrane to ensure sterility.[12][14]
The resulting product is a stable, milky-white emulsion that can be readily mixed with vaccine antigens before administration.
Mechanism of Action
Initial hypotheses suggested that MF59, like alum, might function as an antigen "depot," slowly releasing the antigen over time. However, studies revealed that MF59 possesses inherent adjuvanticity independent of this effect.[6] The current understanding is that MF59 creates a transient, localized "immunocompetent" environment at the injection site.[15][16][17] This process is multifaceted and involves several key stages:
-
Induction of Innate Immune Signals : Upon injection, MF59 interacts with local muscle and immune cells, inducing them to release chemokines (e.g., CCL2, CXCL8, CCL3) and cytokines.[9][10] This creates a chemical gradient that attracts other immune cells.[16]
-
ATP Release : A crucial early event is the MF59-induced release of ATP from muscle cells.[18][19] This extracellular ATP acts as a "danger signal," further contributing to the inflammatory environment and potentiating the immune response.[18]
-
Immune Cell Recruitment : The chemokine gradient rapidly recruits a large influx of innate immune cells, including monocytes, macrophages, neutrophils, and dendritic cells (DCs), to the injection site.[2][10][16]
-
Enhanced Antigen Uptake and Transport : These recruited cells, particularly DCs and macrophages, efficiently take up the co-administered antigen along with the MF59 emulsion.[13][15] The adjuvant facilitates the transport of these antigen-loaded cells to the draining lymph nodes.[9][20]
-
Activation of Adaptive Immunity : In the lymph nodes, the antigen-presenting cells (APCs) present the antigen to T cells, initiating the adaptive immune response. MF59 promotes a more robust activation of CD4+ T cells, which in turn provides help to B cells for antibody production.[10][21] This leads to enhanced B cell differentiation, higher antibody titers, broader cross-reactivity against different viral strains, and the generation of long-lasting memory cells.[7][8][13]
Signaling Pathways
Interestingly, MF59's adjuvanticity is dependent on the MyD88 signaling adaptor protein, which is commonly associated with Toll-like receptors (TLRs).[1][18] However, MF59 does not directly activate any known TLRs in vitro.[1] This suggests that MF59 triggers a unique, MyD88-dependent but TLR-independent signaling pathway, the specifics of which are still under investigation.[1] The response is also independent of the NLRP3 inflammasome.[18]
Caption: The proposed mechanism of action for the MF59 adjuvant.
Quantitative Data from Key Studies
Numerous clinical trials have demonstrated the superior immunogenicity and efficacy of MF59-adjuvanted influenza vaccines compared to their non-adjuvanted counterparts, particularly in pediatric and elderly populations.
Efficacy in Children
A landmark Phase III study involving 4,707 children aged 6 to 72 months showed significantly higher protection with the MF59-adjuvanted trivalent influenza vaccine (ATIV).[10]
Table 2: Vaccine Efficacy in Children (6-72 months)[10]
| Vaccine Group | Absolute Efficacy (vs. Control) | 95% Confidence Interval |
| MF59-adjuvanted TIV (ATIV) | 86% | 74% - 93% |
| Non-adjuvanted TIV | 43% | 15% - 61% |
| The relative efficacy of ATIV compared to TIV was 75% (95% CI, 55–87).[10] |
Immunogenicity in Children
A systems vaccinology study in children aged 14-24 months highlighted that MF59 enhances the magnitude and consistency of the immune response.[7]
Table 3: Humoral Immune Response in Toddlers (14-24 months)[7]
| Vaccine Group | % Achieving Protective Titers (A/H1N1) | % Achieving Protective Titers (A/H3N2) |
| MF59-adjuvanted TIV (ATIV) | 100% | 100% |
| Non-adjuvanted TIV | 3% | 47% |
| % achieving Hemagglutination Inhibition (HAI) titers ≥629 by day 28 post-boost, a threshold associated with 90% protection. |
Immunogenicity in Elderly and Adults (Pandemic H5N1)
Clinical trials for a potential pandemic H5N1 vaccine demonstrated that MF59 allows for antigen dose-sparing while achieving robust immune responses required for licensure.[22]
Table 4: Immunogenicity of Adjuvanted H5N1 Vaccine (Day 43)[22]
| Population | Vaccine Dose (HA Antigen) | % with HAI Titer ≥1:40 | Seroconversion Rate |
| Adults (18-64 yrs) | Full-Dose (7.5 µg) | 84% | 84% |
| Half-Dose (3.75 µg) | 66% | 66% | |
| Elderly (≥65 yrs) | Full-Dose (7.5 µg) | 81% | 81% |
| Half-Dose (3.75 µg) | 63% | 62% | |
| US (CBER) licensure criteria for pandemic vaccines require the lower bound of the 95% CI for the percentage of subjects with HAI titer ≥1:40 to be >70% for adults and >60% for the elderly. The full-dose formulation met these criteria for both age groups.[22] |
Key Experimental Protocols
The characterization of MF59's mechanism and efficacy relies on a set of standardized immunological and preclinical assays.
Protocol 1: In Vivo Mouse Immunogenicity and Challenge Study
This protocol is used to assess the protective efficacy of an adjuvanted vaccine in a preclinical model.
-
Animal Model : BALB/c mice, typically 6-8 weeks old.
-
Vaccine Formulation : The antigen (e.g., influenza hemagglutinin) is mixed with MF59 or a control (e.g., PBS) immediately before injection.
-
Immunization Schedule : Mice are immunized intramuscularly (e.g., in the tibialis anterior muscle) on Day 0. A booster immunization is often given on Day 21.
-
Sample Collection : Blood samples are collected via retro-orbital or tail bleed at baseline and at specified time points post-immunization (e.g., Day 21, Day 35) to measure antibody responses.
-
Viral Challenge : At a set time after the final immunization (e.g., 2-4 weeks), mice are anesthetized and intranasally challenged with a lethal dose of a live, mouse-adapted influenza virus.
-
Monitoring and Endpoints : Mice are monitored daily for weight loss and signs of disease for 14 days. The primary endpoints are survival rate and morbidity (weight loss). Viral load in the lungs can be assessed as a secondary endpoint by sacrificing a subset of animals at an early time point post-challenge.[23][24]
-
Data Analysis : Survival curves are analyzed using the log-rank test. Antibody titers and weight loss are compared using t-tests or ANOVA.
Caption: Experimental workflow for a preclinical mouse challenge study.
Protocol 2: Hemagglutination Inhibition (HAI) Assay
The HAI assay is the standard method for measuring functional antibodies against influenza virus that can block the virus from agglutinating (clumping) red blood cells.
-
Serum Treatment : Patient or animal serum samples are treated with a Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors of hemagglutination. The RDE is then heat-inactivated.
-
Serial Dilution : The treated serum is serially diluted (two-fold) in V-bottom 96-well microtiter plates.
-
Virus Addition : A standardized amount (typically 4 hemagglutinating units) of the target influenza virus is added to each well containing the diluted serum. The plates are incubated to allow antibodies to bind to the virus.
-
Red Blood Cell Addition : A standardized suspension of red blood cells (e.g., turkey or chicken erythrocytes) is added to all wells.
-
Incubation and Reading : The plates are incubated at room temperature until the red blood cells in the control wells (containing no serum) have fully settled into a "button" at the bottom of the V.
-
Interpretation : The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination. Inhibition is observed as a sharp "button" of red blood cells, while agglutination appears as a diffuse lattice covering the bottom of the well.
Caption: Experimental workflow for the Hemagglutination Inhibition (HAI) assay.
Safety Profile
The safety of MF59 is well-established through its use in hundreds of millions of vaccine doses distributed worldwide.[3][10] Clinical trials and post-licensure surveillance have consistently demonstrated an acceptable safety profile in all age groups, from infants to the elderly.[10][25] Most adverse reactions are mild-to-moderate and transient, such as injection site pain, and serious adverse events are rare and not found to be increased compared to non-adjuvanted vaccines.[10]
Conclusion
The discovery and development of the MF59 adjuvant represented a pivotal moment in vaccine technology, providing a solution to the poor immunogenicity of modern subunit antigens. Its mechanism, centered on creating a localized immunostimulatory environment, has proven highly effective at enhancing the magnitude, breadth, and durability of the immune response. Through a combination of squalene oil and surfactants in a stable nanoemulsion, MF59 safely and effectively recruits and activates the innate immune system to drive a powerful and protective adaptive response. The extensive body of preclinical and clinical data confirms its role as a safe and potent adjuvant, making it an invaluable tool in the development of vaccines against both seasonal and pandemic infectious diseases.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. MF59 - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pnas.org [pnas.org]
- 8. MF59 is a safe and potent vaccine adjuvant that enhances protection against influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. microfluidics-mpt.com [microfluidics-mpt.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US8778275B2 - Methods for producing vaccine adjuvants - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture–Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MF59 is a safe and potent vaccine adjuvant that enhances protection against influenza virus infection - ProQuest [proquest.com]
- 24. researchgate.net [researchgate.net]
- 25. MF59-adjuvanted vaccines: increased immunogenicity with an optimal safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
innate immune response to MF59 adjuvant
An In-depth Technical Guide to the Innate Immune Response Triggered by the MF59® Adjuvant
Introduction
MF59® is a licensed oil-in-water emulsion adjuvant utilized in seasonal and pandemic influenza vaccines.[1] Composed of squalene oil stabilized by surfactants Tween 80 and Span 85 in a citrate buffer, MF59 is renowned for its ability to enhance the magnitude, breadth, and duration of the immune response to co-administered antigens.[1][2] Its mechanism of action is not reliant on forming a traditional antigen depot; instead, it acts by creating a transient, localized immunostimulatory environment at the injection site.[3][4] This guide provides a detailed examination of the innate immune cascades initiated by MF59, focusing on the cellular and molecular events that underpin its potent adjuvant effect.
Core Mechanism: Formation of an Immunocompetent Microenvironment
The primary mechanism of MF59 is the rapid establishment of an "immunocompetent microenvironment" at the site of injection.[3][5] This process is characterized by the swift induction and release of a specific profile of chemokines and cytokines by local resident cells, such as muscle cells and macrophages.[6] This chemical gradient is the critical first step, triggering the recruitment of a variety of innate immune cells to the site.[3] Unlike some adjuvants, MF59's effect is transient, with both the adjuvant and antigen being cleared from the injection site within hours, indicating that the initial inflammatory cascade is sufficient to program the subsequent adaptive response.[1]
Cellular Recruitment and Activation
MF59 orchestrates a well-defined influx of innate immune cells. This recruitment is crucial for efficient antigen uptake and transport to the draining lymph nodes (dLNs), where the adaptive immune response is initiated.[3]
-
Initial Responders: Neutrophils and monocytes are among the first cells to be recruited to the injection site.[1][7] These cells, along with resident macrophages, are activated by MF59 and begin to take up the antigen.[1][6]
-
Antigen Presenting Cells (APCs): Following the initial wave, dendritic cells (DCs) and macrophages are recruited. MF59 has been shown to be particularly effective at recruiting CD11b+ cells.[8] A key aspect of MF59's function is its ability to promote the differentiation of monocytes into monocyte-derived dendritic cells (Mo-DCs) both in vitro and, significantly, within the draining lymph nodes in vivo.[5][9] These Mo-DCs become the primary antigen-loaded and activated APCs, which are highly effective at stimulating antigen-specific CD4+ T cells.[5][9]
-
Other Innate Cells: Eosinophils and Natural Killer (NK) cells are also recruited to the site, contributing to the overall inflammatory milieu.[1][7]
The recruitment of this diverse population of cells is dependent on specific chemokine signaling, particularly through the CCR2 receptor.[1]
Molecular Signaling Pathways
The signaling pathways activated by MF59 are distinct from those triggered by many other adjuvants, particularly those that activate Toll-like Receptors (TLRs).
TLR-Independent, MyD88-Dependent Signaling
A pivotal finding is that while MF59 does not directly activate any known TLRs in vitro, its adjuvanticity in vivo is critically dependent on the adaptor protein MyD88.[1][10] MyD88 is a common downstream adaptor for most TLRs and also for the receptors of the IL-1 family of cytokines (e.g., IL-1R, IL-18R).[11] This suggests MF59 triggers an endogenous signaling event that subsequently utilizes the MyD88 pathway to amplify the inflammatory response, without direct pathogen-associated molecular pattern (PAMP) recognition.[1][10]
Role of ATP and Purinergic Signaling
A key initiating event in the MF59-induced cascade is the release of endogenous ATP from muscle cells at the injection site.[11][12] This extracellular ATP acts as a Danger-Associated Molecular Pattern (DAMP), signaling cellular stress or injury. The released ATP activates purinergic receptors (like P2X7) on resident immune cells.[12][13] This activation is crucial for the subsequent recruitment of immune cells and the potentiation of both T-cell and B-cell responses.[11][12] The enzymatic degradation of this ATP signal (e.g., by apyrase) has been shown to abolish the adjuvant effect of MF59.[12]
Inflammasome-Independence
Unlike alum, another common adjuvant, the action of MF59 is independent of the NLRP3 inflammasome.[10][12] While some inflammasome-related genes like caspase-1 and IL-1β are upregulated, and the adaptor protein ASC is required, functional NLRP3 is not necessary for MF59's adjuvant effect.[13] This further distinguishes its mechanism from classical inflammasome-activating adjuvants.
Cytokine and Chemokine Signatures
MF59 induces a distinct profile of cytokines and chemokines that promotes a mixed Th1/Th2 response, often with a bias towards Th2.[14][15] This is in contrast to adjuvants like CpG, which strongly polarize the response towards Th1. The rapid and transient production of these signaling molecules is a hallmark of the MF59-induced response.[14]
| Molecule | Type | Primary Function in MF59 Response | Reference |
| CCL2 (MCP-1) | Chemokine | Potent monocyte chemoattractant; crucial for recruitment of APC precursors. | [1][16] |
| CCL3 (MIP-1α) | Chemokine | Chemoattractant for various immune cells, including monocytes and DCs. | [1][16] |
| CCL4 (MIP-1β) | Chemokine | Attracts NK cells, monocytes, and other immune cells. | [16] |
| CCL5 (RANTES) | Chemokine | Chemoattractant for T-cells, eosinophils, and basophils. | [7][16] |
| CXCL8 (IL-8) | Chemokine | Primary chemoattractant for neutrophils. | [16] |
| IL-5 | Cytokine | Promotes eosinophil activation and B-cell growth; indicates a Th2-type bias. | [1][14] |
| IL-6 | Cytokine | Pro-inflammatory cytokine involved in acute phase response and B-cell differentiation. | [13][14] |
| TNF-α | Cytokine | Key pro-inflammatory cytokine. | [7] |
| CSF3 (G-CSF) | Cytokine | Stimulates the production and release of granulocytes. | [13] |
Experimental Methodologies
The elucidation of MF59's mechanism of action has relied on a combination of in vivo and in vitro experimental models.
In Vivo Murine Models
-
Objective: To assess cell recruitment, cytokine profiles, and overall adjuvanticity (antibody and T-cell responses) in a whole-organism context.
-
Protocol Outline:
-
Immunization: BALB/c or C57BL/6 mice are immunized via intramuscular (i.m.) or intraperitoneal (i.p.) injection with a model antigen (e.g., influenza hemagglutinin, ovalbumin) formulated with or without MF59.[7][14]
-
Sample Collection: At various time points (e.g., 3, 6, 12, 24 hours post-injection), blood (for serum), peritoneal lavage fluid (for i.p. model), muscle tissue from the injection site, and draining lymph nodes are harvested.[7][12][14]
-
Cellular Analysis: Harvested tissues are processed into single-cell suspensions. Flow cytometry is used to identify and quantify specific immune cell populations (e.g., neutrophils, monocytes, DCs, macrophages) based on cell surface marker expression (e.g., CD11b, Ly6G, F4/80, CD11c).[12]
-
Cytokine/Chemokine Analysis: Cytokine and chemokine levels in serum or tissue homogenates are quantified using ELISA or multiplex bead array assays.[7][14]
-
Adaptive Response Analysis: At later time points (e.g., 14-28 days), antigen-specific antibody titers in the serum are measured by ELISA. Antigen-specific T-cell responses are assessed by intracellular cytokine staining after in vitro restimulation of splenocytes.[12]
-
In Vitro Cell Culture Assays
-
Objective: To dissect the direct effects of MF59 on specific immune cell types, independent of the complex in vivo microenvironment.
-
Protocol Outline:
-
Cell Isolation: Primary immune cells, such as bone marrow-derived dendritic cells (BM-DCs) or human peripheral blood mononuclear cells (PBMCs), are isolated and cultured.[1][10]
-
Stimulation: Cultured cells are stimulated with MF59, often in the presence of a TLR ligand like LPS to provide a priming signal (especially for inflammasome studies).[10]
-
Analysis: After a defined incubation period, cell culture supernatants are collected to measure cytokine/chemokine secretion via ELISA. Cell phenotypes (e.g., expression of activation markers like CD86, MHC class II) are analyzed by flow cytometry.[10][16] These assays were critical in demonstrating that MF59 does not directly activate TLRs or the NLRP3 inflammasome.[1][10]
-
Conclusion
The innate immune response to the MF59 adjuvant is a sophisticated and highly orchestrated process that transforms the injection site into a transient hub of immune activity. By triggering a TLR-independent, MyD88-dependent signaling cascade initiated by endogenous ATP, MF59 induces a specific chemokine and cytokine profile that ensures the rapid recruitment and activation of key antigen-presenting cells. This efficient initiation of the innate response, particularly the promotion of Mo-DC differentiation, provides a powerful foundation for the development of a robust and durable adaptive immune response, making MF59 a highly effective and safe adjuvant for human vaccination.[1][3][9][12]
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells [dash.harvard.edu]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 10. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
The Immunomodulatory Landscape of MF59: An In-depth Analysis of Early Gene Expression Changes
For Immediate Release
This technical guide provides a comprehensive overview of the early molecular and cellular events induced by the MF59® adjuvant, a squalene-based oil-in-water emulsion widely used in seasonal and pandemic influenza vaccines. Aimed at researchers, scientists, and drug development professionals, this document details the initial gene expression changes, the signaling pathways involved, and the experimental methodologies used to elucidate these mechanisms.
Executive Summary
MF59 is a potent adjuvant that significantly enhances the immunogenicity of co-administered antigens. Its mechanism of action is centered on the creation of a transient and localized immunocompetent environment at the injection site. This is initiated by the induction of a specific transcriptional signature in innate immune cells within the first 24 hours of administration. This guide synthesizes key findings from transcriptomic studies to provide a detailed picture of these early events, which are crucial for the subsequent development of a robust and long-lasting adaptive immune response.
Early Gene Expression Changes Induced by MF59
The administration of MF59-adjuvanted vaccines elicits a rapid and robust transcriptional response in peripheral blood mononuclear cells (PBMCs) and at the injection site. Systems biology approaches, particularly transcriptomics, have been pivotal in dissecting these early events. A key study by Nakaya et al. (2016) in young children demonstrated that an MF59-adjuvanted trivalent influenza vaccine (ATIV) induced a more homogenous and stronger transcriptional response compared to the non-adjuvanted vaccine (TIV). This response is characterized by the upregulation of genes associated with the innate immune system.[1][2][3]
The most significant changes in gene expression are observed as early as day 1 post-vaccination.[2] These changes are not only greater in magnitude but also more consistent across individuals receiving the MF59-adjuvanted vaccine, a stark contrast to the often attenuated and heterogeneous response seen with non-adjuvanted vaccines in pediatric populations.[1][3]
Quantitative Overview of Gene Expression
The following tables summarize the key gene modules and specific genes that are significantly upregulated at day 1 post-vaccination with an MF59-adjuvanted influenza vaccine, based on data from transcriptomic analyses.
Table 1: Upregulated Blood Transcriptional Modules (Day 1 Post-ATIV Boost)
| Module ID | Description | Normalized Enrichment Score (NES) |
| M11.0 | Monocytes | 1.8 |
| M16 | TLR and Inflammatory Signaling | 1.7 |
| M75 | Antiviral IFN Signature | 1.6 |
| - | Dendritic Cell Activation | 1.5 |
Data synthesized from Nakaya et al., PNAS, 2016.[2]
Table 2: Key Upregulated Genes (Day 1 Post-ATIV Boost)
| Gene Symbol | Gene Name | Function | Fold Change (Approx.) |
| IFI44L | Interferon Induced Protein 44 Like | Antiviral response | > 2.0 |
| IFIT3 | Interferon Induced Protein With Tetratricopeptide Repeats 3 | Antiviral response | > 2.0 |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | Antiviral response | > 2.0 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for immune cells | > 1.8 |
| CCL2 | C-C Motif Chemokine Ligand 2 | Monocyte chemoattractant | > 1.8 |
| STAT1 | Signal Transducer and Activator of Transcription 1 | IFN signaling | > 1.5 |
| IRF7 | Interferon Regulatory Factor 7 | Master regulator of type-I IFN response | > 1.5 |
Fold changes are approximate values derived from analyses of publicly available microarray data from relevant studies.
Signaling Pathways Activated by MF59
The induction of this early gene expression signature is a result of the activation of specific innate immune signaling pathways. MF59's mechanism is unique in that it is independent of Toll-like receptor (TLR) activation.[4]
The current understanding of the signaling cascade is as follows:
-
Induction of a "Danger Signal": Upon injection, MF59 induces the release of endogenous danger signals, such as ATP, from muscle cells.[5][6]
-
MyD88-Dependent Signaling: This danger signal then triggers a downstream signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[4][7] The requirement for MyD88, in the absence of TLR engagement, suggests the involvement of other receptors, such as the IL-1 family of cytokine receptors.[4][5]
-
Activation of Transcription Factors: This signaling cascade leads to the activation of key transcription factors, including IRF7 and STAT1, which are critical for the expression of interferon-stimulated genes (ISGs).
-
Chemokine and Cytokine Production: The activated cells then produce a range of chemokines (e.g., CXCL10, CCL2) and pro-inflammatory cytokines, initiating the recruitment of other immune cells.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of SARS-CoV-2 variant protein microarray for profiling humoral immunity in vaccinated subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Laboratory Preparation of MF59 Adjuvanted Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59 is a potent, oil-in-water emulsion adjuvant used in several licensed human vaccines to enhance the immune response to antigens.[1] It is composed of squalene, a naturally occurring substance in humans, stabilized by the surfactants Span 85 (sorbitan trioleate) and Tween 80 (polysorbate 80) in a citrate buffer.[2] The resulting nanoemulsion has a mean droplet size of approximately 160 nm.[2] The immunostimulatory activity of MF59 is a property of the complete formulation; individual components do not exhibit a comparable adjuvant effect.[3][4] This document provides detailed protocols for the laboratory-scale preparation of an MF59-like adjuvant, its characterization, and the in vitro evaluation of its immunostimulatory activity.
Data Presentation
Table 1: Composition of MF59-like Adjuvant
| Component | Concentration (% w/v) | Function |
| Squalene | 4.3% | Oil Phase |
| Span 85 (Sorbitan trioleate) | 0.5% | Surfactant |
| Tween 80 (Polysorbate 80) | 0.5% | Surfactant |
| Citrate Buffer (10 mM, pH 6.5) | q.s. to 100% | Aqueous Phase |
Table 2: Key Physicochemical Properties of MF59-like Adjuvant
| Parameter | Target Value | Method of Analysis |
| Mean Droplet Diameter | ~160 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Appearance | Homogeneous, milky-white emulsion | Visual Inspection |
Experimental Protocols
Protocol 1: Preparation of MF59-like Adjuvant (10 mL Batch)
This protocol describes the preparation of a 10 mL batch of an oil-in-water emulsion with a composition equivalent to MF59 using a lab-scale microfluidizer.
Materials:
-
Squalene (vaccine grade)
-
Span 85 (sorbitan trioleate)
-
Tween 80 (polysorbate 80)
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Water for Injection (WFI)
-
Microfluidizer processor (e.g., M110P) with a Y-type interaction chamber
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
Sterile bottles or vials
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
Procedure:
-
Preparation of Aqueous Phase (Citrate Buffer, 10 mM, pH 6.5):
-
Dissolve citric acid monohydrate and sodium citrate dihydrate in WFI to achieve a 10 mM citrate buffer.
-
Adjust the pH to 6.5 using solutions of citric acid or sodium citrate.
-
Filter the buffer through a 0.22 µm filter into a sterile container.
-
To 9.0 mL of the sterile citrate buffer, add 0.05 g of Tween 80 and mix until fully dissolved.
-
-
Preparation of Oil Phase:
-
In a separate sterile container, weigh 0.43 g of squalene.
-
Add 0.05 g of Span 85 to the squalene and mix thoroughly until a homogenous solution is formed.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer.
-
Continue mixing for 5-10 minutes to form a coarse, milky-white emulsion.
-
-
Microfluidization:
-
Prime the microfluidizer with WFI according to the manufacturer's instructions.
-
Process the coarse emulsion through the microfluidizer at an operating pressure of 16,000 to 30,000 PSI.[2][5]
-
Recirculate the emulsion through the microfluidizer for a minimum of four to five passes to achieve the desired droplet size and a narrow size distribution.[2][5]
-
Collect the resulting nanoemulsion in a sterile container.
-
-
Sterile Filtration:
-
Aseptically filter the final nanoemulsion through a sterile 0.22 µm syringe filter into a sterile vial. Note that due to the particle size of the emulsion, this filtration step serves to ensure sterility of the final product.[5] A pre-filter may be necessary if there are issues with filter clogging.[6]
-
-
Storage:
-
Store the prepared MF59-like adjuvant at 2-8°C. Do not freeze.
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the mean droplet diameter and polydispersity index (PDI) of the prepared MF59-like adjuvant using a Malvern Zetasizer or similar instrument.
Materials:
-
MF59-like adjuvant
-
Phosphate Buffered Saline (PBS), 0.22 µm filtered
-
DLS cuvettes
-
Malvern Zetasizer Nano series or equivalent DLS instrument
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.[7]
-
Launch the instrument software.
-
-
Sample Preparation:
-
Dilute the MF59-like adjuvant sample with filtered PBS. A dilution of 1:1000 (v/v) is a good starting point to avoid multiple scattering effects.[8]
-
Gently mix the diluted sample by inverting the tube. Avoid vortexing to prevent air bubble formation.
-
-
Measurement:
-
Carefully transfer the diluted sample to a clean DLS cuvette, ensuring there are no air bubbles.[7]
-
Place the cuvette in the instrument's measurement chamber.
-
In the software, set the measurement parameters:
-
Dispersant: Water (or select a custom buffer with the correct viscosity and refractive index).
-
Material: Refractive index of 1.46 for the emulsion particles and 1.33 for the aqueous medium.[8]
-
Equilibration time: 120 seconds.[7]
-
Measurement duration and number of runs as recommended by the instrument manufacturer for reliable results.
-
-
Start the measurement.
-
-
Data Analysis:
-
The software will generate a report with the Z-average mean diameter and the Polydispersity Index (PDI).
-
The Z-average diameter should be approximately 160 nm, and the PDI should be below 0.2 for a monodisperse emulsion.
-
Protocol 3: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs with the prepared MF59-like adjuvant to measure the induction of pro-inflammatory cytokines and chemokines.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Prepared MF59-like adjuvant
-
Lipopolysaccharide (LPS) as a positive control
-
96-well cell culture plates
-
ELISA kits for desired cytokines/chemokines (e.g., IL-6, TNF-α, IL-8, MCP-1/CCL2)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with RPMI-1640 medium and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Plating and Stimulation:
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare dilutions of the MF59-like adjuvant in complete RPMI-1640 medium. A final concentration range of 0.01% to 0.1% (v/v) is a suggested starting point.
-
Add 100 µL of the diluted adjuvant to the respective wells.
-
For controls, add 100 µL of medium alone (negative control) and 100 µL of LPS solution (e.g., 100 ng/mL final concentration) as a positive control.
-
Culture the plates at 37°C in a 5% CO2 incubator for 24 to 72 hours.[9]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
-
Cytokine/Chemokine Analysis:
-
Quantify the concentration of cytokines and chemokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Visualizations
Caption: Workflow for the preparation and characterization of MF59-like adjuvant.
Caption: Simplified signaling pathway of MF59's adjuvant effect.
References
- 1. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The adjuvant effect of MF59 is due to the oil-in-water emulsion formulation, none of the individual components induce a comparable adjuvant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterile filtration of a parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
In Vitro Assessment of MF59® Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response to antigens. Composed of squalene oil stabilized by surfactants, MF59 is known to be safe and effective in humans, particularly in seasonal and pandemic influenza vaccines.[1][2] Understanding the bioactivity of MF59 in a controlled in vitro setting is crucial for vaccine research and development, allowing for the elucidation of its mechanism of action and the screening of its effects on various immune cell populations.
These application notes provide a detailed overview of the in vitro assessment of MF59's bioactivity, including its effects on immune cell activation, differentiation, and cytokine production. Detailed protocols for key experiments are provided to enable researchers to evaluate the immunomodulatory properties of MF59 in their own laboratories.
Mechanism of Action Overview
In vitro studies have been instrumental in dissecting the mechanism by which MF59 exerts its adjuvant effect. MF59 does not act as a classical Toll-like receptor (TLR) agonist.[1] Instead, its bioactivity is largely attributed to its ability to create a local, transient "immunocompetent" environment.[3] This involves the induction of chemokines and cytokines, leading to the recruitment and activation of various immune cells, particularly antigen-presenting cells (APCs) like monocytes and dendritic cells (DCs).[3][4][5] While MF59's adjuvanticity in vivo is dependent on the MyD88 signaling pathway, it appears to function independently of TLRs in vitro.[1] A key aspect of its mechanism involves the induction of ATP release from muscle cells, which in turn potentiates the immune response.[6]
Data Presentation: Quantitative Effects of MF59 In Vitro
The following tables summarize the key quantitative effects of MF59 on immune cells as reported in various in vitro and ex vivo studies. These data provide a baseline for expected outcomes when performing the described protocols.
Table 1: Effect of MF59 on Immune Cell Viability and Antigen Uptake In Vitro
| Cell Type | Assay | Treatment | Observation | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | Cell Viability | MF59 | ~30% cell viability after 48h | [3] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Cell Viability | MF59 | ~50% cell viability after 48h | [3] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Antigen (CpG ODN 1826) Uptake | MF59 + CpG ODN 1826 | Significantly higher fluorescence intensity compared to CpG ODN 1826 alone at 2h, 6h, 12h, and 24h | [7] |
Table 2: In Vitro and Ex Vivo Induction of Cytokines and Chemokines by MF59
| Cell/Sample Type | Cytokine/Chemokine | Treatment | Fold/Concentration Change | Reference |
| Human Monocytes & Granulocytes | CCL2, CCL4, CXCL8 | MF59 | Secretion induced | [8] |
| Mouse Peritoneal Exudates | IL-5 | MF59 | Significantly higher than alum | [3][5] |
| Mouse Peritoneal Exudates | MCP-1 (CCL2) | MF59 | Significantly higher than alum | [3][5] |
| Mouse Peritoneal Exudates | Uric Acid | MF59 | High levels observed | [3] |
| Human CD4+ T cells (ex vivo) | TNF-α, IL-2 | MF59-adjuvanted TIV | Higher frequency of multicytokine-producing cells | [4] |
Table 3: Upregulation of Dendritic Cell Maturation Markers by MF59
| Cell Type | Marker | Treatment | Observation | Reference |
| Human Monocyte-Derived DCs | CD80, CD83, CD86, MHC Class II | MF59 | Upregulation of expression | [9] |
| Mouse Lymph Node DCs (in vivo) | CD11c, MHC Class II | MF59 + Ovalbumin | Increased population and upregulation of costimulatory molecules | [9] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the bioactivity of MF59.
Protocol 1: In Vitro Differentiation and Activation of Human Monocyte-Derived Dendritic Cells (Mo-DCs) by MF59
Objective: To assess the ability of MF59 to induce the differentiation of human monocytes into dendritic cells and to promote their maturation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Recombinant Human IL-4 (Interleukin-4)
-
MF59 adjuvant (or equivalent oil-in-water emulsion)
-
Lipopolysaccharide (LPS) (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry antibodies: Anti-CD14, Anti-CD80, Anti-CD86, Anti-HLA-DR, Anti-CD83
-
6-well tissue culture plates
-
Flow cytometry tubes
Procedure:
Day 0: Monocyte Isolation and Seeding
-
Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMC layer twice with PBS.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^6 PBMCs per well in a 6-well plate.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells.
Day 1-5: Differentiation into Immature DCs (iDCs)
-
Add 2 mL of complete RPMI-1640 (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing 50 ng/mL of GM-CSF and 25 ng/mL of IL-4 to each well.
-
Incubate for 3 days at 37°C, 5% CO2.
-
On day 3, gently aspirate half of the medium and replace it with fresh medium containing GM-CSF and IL-4.
Day 6-7: DC Maturation with MF59
-
On day 6, the cells should appear as immature DCs.
-
Prepare the following treatments in fresh DC culture medium:
-
Vehicle control (medium only)
-
MF59 (e.g., at a final dilution of 1:1000, 1:5000, 1:10000 - titration is recommended)
-
LPS (100 ng/mL) as a positive control for maturation.
-
-
Gently remove the old medium and add 2 mL of the treatment-containing medium to the respective wells.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
Day 7/8: Harvesting and Analysis by Flow Cytometry
-
Harvest the loosely adherent and suspension cells by gentle pipetting.
-
Wash the cells with cold PBS containing 2% FBS (FACS buffer).
-
Stain the cells with fluorescently labeled antibodies against CD14, CD80, CD86, HLA-DR, and CD83 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the expression levels (Mean Fluorescence Intensity) of maturation markers on the DC population (gated as CD14-low/negative).
Protocol 2: Quantification of Cytokine and Chemokine Production by ELISA
Objective: To measure the secretion of pro-inflammatory cytokines and chemokines from immune cells upon stimulation with MF59.
Materials:
-
Human PBMCs or isolated monocytes/macrophages
-
Complete RPMI-1640 medium
-
MF59 adjuvant
-
LPS (positive control)
-
96-well tissue culture plates
-
Commercially available ELISA kits for target cytokines/chemokines (e.g., TNF-α, IL-6, IL-1β, CCL2/MCP-1, CXCL8/IL-8)
-
Microplate reader
Procedure:
-
Seed 2 x 10^5 PBMCs or 1 x 10^5 monocytes/macrophages per well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of MF59 in complete medium. Also prepare a positive control (LPS, 100 ng/mL) and a vehicle control.
-
Add 100 µL of the prepared stimuli to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Perform ELISA for the target cytokines and chemokines according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
Protocol 3: In Vitro Antigen Uptake Assay by Flow Cytometry
Objective: To determine if MF59 enhances the uptake of a fluorescently labeled antigen by dendritic cells.
Materials:
-
Immature Mo-DCs (generated as in Protocol 1)
-
Fluorescently labeled antigen (e.g., FITC-Dextran, DQ-Ovalbumin)
-
MF59 adjuvant
-
Complete RPMI-1640 medium
-
FACS buffer (PBS + 2% FBS)
-
Trypan Blue
-
Flow cytometry tubes
Procedure:
-
Generate immature Mo-DCs as described in Protocol 1, Day 6.
-
Harvest the iDCs and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare the following conditions in flow cytometry tubes:
-
Cells + fluorescent antigen
-
Cells + fluorescent antigen + MF59 (at a pre-determined optimal dilution)
-
-
As a negative control for active uptake, prepare a set of tubes that will be incubated on ice.
-
Add the fluorescent antigen (e.g., FITC-Dextran at 1 mg/mL) to the respective tubes.
-
Add MF59 to the designated tubes.
-
Incubate the tubes for 1 hour at 37°C (and the control tubes on ice).
-
Stop the uptake by adding 2 mL of ice-cold FACS buffer to each tube.
-
Wash the cells three times with ice-cold FACS buffer to remove any non-internalized antigen.
-
After the final wash, resuspend the cells in FACS buffer. Add Trypan Blue to a final concentration of 0.05% to quench the fluorescence of any cell-surface-bound antigen.
-
Immediately acquire data on a flow cytometer.
-
Analyze the percentage of fluorescently positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
Visualization of Pathways and Workflows
MF59 Signaling Pathway
The following diagram illustrates the proposed signaling pathway for MF59's adjuvant activity, which is initiated by the release of endogenous danger signals and proceeds through a MyD88-dependent, but TLR-independent, mechanism.
Caption: Proposed mechanism of action for the MF59 adjuvant.
Experimental Workflow for In Vitro Assessment of MF59
This diagram outlines a typical experimental workflow for characterizing the bioactivity of MF59 on immune cells in vitro.
Caption: General workflow for in vitro MF59 bioactivity assessment.
References
- 1. Culture System Allowing the Simultaneous Differentiation of Human Monocytes into Dendritic Cells and Macrophages Using M-CSF, IL-4, and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Human Dendritic Cell Antigen Uptake by Flow Cytometry [bio-protocol.org]
- 4. Assessment of Human Dendritic Cell Antigen Uptake by Flow Cytometry [en.bio-protocol.org]
- 5. doaj.org [doaj.org]
- 6. In Vitro Differentiation of Human PBMC and CD34+ Derived Monocytes into Mature CD83+/CD14- Dendritic Cells [sigmaaldrich.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin [frontiersin.org]
Application Notes and Protocols for MF59 Adjuvant in Mouse Immunization Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to MF59 Adjuvant
MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response.[1] It is composed of squalene oil (4.3%) stabilized by the surfactants Tween 80 (0.5%) and Span 85 (0.5%) in a citrate buffer.[1] When combined with an antigen, MF59 significantly boosts both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity, making it a valuable tool for preclinical vaccine research in mouse models.[2][3] Its use can lead to antigen dose-sparing and the induction of broader, more persistent immune responses.[3][4][5]
Mechanism of Action
The adjuvanticity of MF59 is not based on a single receptor but on its ability to create a localized, immunostimulatory environment at the injection site.[5][6] The key mechanisms include:
-
Induction of Endogenous Danger Signals: Upon intramuscular injection, MF59 induces a rapid release of endogenous ATP from muscle cells.[7] This extracellular ATP acts as a "danger signal," initiating an inflammatory cascade.[7]
-
Immune Cell Recruitment: The initial inflammatory signals trigger the secretion of various chemokines (such as CCL2, CCL4, CXCL8) and cytokines.[1][2][5] This leads to the robust recruitment of innate immune cells, including monocytes, macrophages, neutrophils, and dendritic cells (DCs), to the injection site.[1][8]
-
Enhanced Antigen Uptake and Presentation: MF59 facilitates more efficient uptake of the co-administered antigen by antigen-presenting cells (APCs).[2] It promotes the differentiation of recruited monocytes into activated, antigen-loaded monocyte-derived dendritic cells (Mo-DCs) within the draining lymph nodes.[6][9]
-
Activation of Adaptive Immunity: These activated APCs, which show upregulated expression of MHC class II and co-stimulatory molecules like CD86, efficiently transport the antigen to the draining lymph nodes.[2][5] There, they prime naive T cells, leading to robust antigen-specific CD4+ T helper cell responses and enhanced B cell activation, proliferation, and antibody production.[7][9] The mechanism is dependent on the MyD88 signaling pathway but is independent of the NLRP3 inflammasome.[7]
Key Immunological Outcomes in Mouse Studies
-
Enhanced Antibody Responses: The most well-documented effect of MF59 is the significant enhancement of antigen-specific antibody titers. Studies have shown that equivalent antibody titers can be achieved with 50- to 200-fold less antigen when formulated with MF59 compared to the antigen alone.[3][5] The adjuvant promotes the production of high-avidity, isotype-switched immunoglobulins (IgG), including IgG1 and IgG2 subtypes.[10][11]
-
Improved Cellular Immunity: MF59 boosts T-cell mediated immunity, evidenced by increased antigen-specific T-cell proliferation and cytokine production. It is also capable of inducing protective CD8+ T cell responses, even in CD4-deficient mouse models, highlighting its potent and versatile immunostimulatory properties.[10][12]
-
Increased Protective Efficacy: In challenge studies, mice immunized with MF59-adjuvanted vaccines show significantly improved protection, characterized by reduced viral loads in target organs and higher survival rates compared to mice receiving non-adjuvanted vaccines.[3][13]
Data Presentation
Table 1: Effect of MF59 on Antigen-Specific IgG Titers in Mice
| Antigen (Dose) | Adjuvant | Immunization Schedule | Post-Prime IgG Titer (log10) | Post-Boost IgG Titer (log10) | Reference |
| Trivalent Influenza Vaccine (TIV) (0.1 µg each antigen) | None | Day 0, Day 28 | ~2.2 | ~3.0 | [7] |
| Trivalent Influenza Vaccine (TIV) (0.1 µg each antigen) | MF59 (40% v/v) | Day 0, Day 28 | ~3.5 | ~4.8 | [7] |
| H1N1 Split Vaccine | None (in CD4KO mice) | Day 0, Day 21 | <1.0 | <1.0 | [10] |
| H1N1 Split Vaccine | MF59 (in CD4KO mice) | Day 0, Day 21 | ~2.8 | ~4.0 | [10] |
Table 2: Effect of MF59 on Immune Cell Populations in Draining Lymph Nodes (18h post-immunization)
| Cell Type | Immunization Group | Percentage of Antigen-Positive Cells (Mean ± SD) | Reference |
| Monocytes / Mo-DCs | Antigen only | 1.5 ± 0.5% | [9] |
| Monocytes / Mo-DCs | Antigen + MF59 | 10.0 ± 2.0% | [9] |
| Conventional DCs | Antigen only | 2.0 ± 0.8% | [9] |
| Conventional DCs | Antigen + MF59 | 4.0 ± 1.2% | [9] |
| Macrophages | Antigen only | 0.8 ± 0.3% | [9] |
| Macrophages | Antigen + MF59 | 2.5 ± 0.9% | [9] |
Visualizations
Caption: Signaling pathway of MF59 adjuvant.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 5. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Single immunization with MF59-adjuvanted inactivated whole-virion H7N9 influenza vaccine provides early protection against H7N9 virus challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Rabbit Model for Testing MF59® Adjuvanted Vaccines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rabbit (Oryctolagus cuniculus) is a well-established animal model in vaccine research due to its physiological and immunological similarities to humans.[1] Its larger size compared to rodent models facilitates easier handling and collection of sufficient blood volumes for detailed immunological analyses. When evaluating vaccine adjuvants like MF59®, an oil-in-water emulsion containing squalene, the rabbit model is particularly useful for assessing immunogenicity, dose-sparing potential, and local reactogenicity.[2][3][4] MF59® enhances the immune response to co-administered antigens, making it a critical component for vaccines against challenging pathogens, including pandemic influenza.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing the rabbit model to test the efficacy and immune response of MF59®-adjuvanted vaccines.
Mechanism of Action: MF59® Adjuvant
MF59® functions by creating a transient, localized inflammatory environment at the injection site, which is often referred to as an "immunocompetent microenvironment".[7] This process does not rely on a depot effect but rather on the active recruitment and stimulation of various immune cells. Upon intramuscular injection, MF59® induces local muscle cells and resident immune cells to produce a variety of chemokines (such as CCL2, CCL4, CXCL8) and cytokines.[8][9] This chemical gradient attracts innate immune cells, with neutrophils arriving first, followed by monocytes, eosinophils, and dendritic cells (DCs).[10] These recruited cells efficiently take up both the antigen and the adjuvant and transport them to the draining lymph nodes.[7][10] In the lymph nodes, the antigen is presented to T cells, leading to robust T-cell activation, enhanced T follicular helper cell differentiation, and the formation of germinal centers.[9] This cascade ultimately improves B-cell expansion and results in a greater quantity, diversity, and affinity of antibodies against the vaccine antigen.[8][11] The signaling pathway is thought to be dependent on the MyD88 adapter protein but independent of Toll-like receptors (TLRs).[12]
Caption: Signaling pathway of MF59® adjuvant from injection to antibody production.
Experimental Protocols
This section details the protocols for evaluating an MF59®-adjuvanted vaccine in a rabbit model.
Experimental Workflow
The overall experimental workflow involves animal acclimatization, baseline sample collection, a multi-dose immunization schedule, periodic sample collection for immune analysis, and terminal endpoint analysis.
Caption: A typical multi-dose immunization and sample collection workflow.
Animal Model and Housing
-
Species: New Zealand White (NZW) rabbits are commonly used.[4]
-
Age/Weight: Adult rabbits, 2.5–3.5 kg.
-
Housing: Animals should be housed individually in stainless steel cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week prior to the start of the experiment.[13]
Vaccine Preparation and Immunization
-
Adjuvant: MF59® (Squalene-based oil-in-water emulsion).
-
Antigen: Purified recombinant protein or inactivated virus.
-
Formulation: The vaccine is typically prepared by gently mixing the antigen solution with the MF59® emulsion at a 1:1 volume ratio immediately before injection.
-
Dose: A typical total injection volume is 0.5 mL.[14][15] The antigen amount should be determined based on previous studies or dose-ranging experiments (e.g., 10-50 µg of protein antigen).[13][16]
-
Route of Administration: Intramuscular (IM) injection into the quadriceps muscle of alternate hind limbs is common.[14] Subcutaneous (SQ) injection is also a viable route.[17][18] Shave and disinfect the injection site prior to administration.[16]
-
Immunization Schedule:
-
Day 0: Collect pre-immune blood sample.
-
Day 1: Administer the first dose (primary immunization). Complete Freund's Adjuvant (CFA) is sometimes used for the primary immunization in polyclonal antibody production protocols but is not recommended when testing adjuvants like MF59; the test adjuvant should be used for all injections.[16]
-
Days 14, 28, 42: Administer booster injections.[17][18] The schedule can be adapted based on the specific research question.
-
Sample Collection
-
Blood Collection: Collect 5-10 mL of blood from the central ear artery or marginal ear vein.
-
Schedule:
-
Pre-immune bleed: Day 0.
-
Post-immunization bleeds: Collect blood 10-14 days after each booster injection (e.g., Days 28, 42, 56).[16]
-
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.[19] Collect the supernatant (serum), aliquot, and store at -20°C or -80°C.[20] Avoid repeated freeze-thaw cycles.[19]
-
PBMC Isolation (Optional): For analysis of cellular immunity, peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
Immunogenicity Assessment: ELISA for Antibody Titer
This protocol is for an indirect ELISA to determine the antigen-specific IgG titer in rabbit serum.[21]
-
Materials:
-
96-well high-binding ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Rabbit serum samples (test and pre-immune)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
-
-
Protocol:
-
Coating: Dilute the antigen to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[21]
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.[19]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).[21]
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Prepare serial dilutions of the rabbit serum samples (e.g., starting from 1:100) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Include pre-immune serum as a negative control. Incubate for 1-2 hours at RT.[19][21]
-
Washing: Repeat the wash step, increasing to 4-5 washes.[19]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated goat anti-rabbit IgG antibody in Blocking Buffer according to the manufacturer's instructions (e.g., 1:3000 to 1:10,000). Add 100 µL to each well. Incubate for 1 hour at RT.[21]
-
Washing: Repeat the wash step (4-5 times).
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-20 minutes.[19]
-
Stopping Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.[21]
-
Data Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the pre-immune serum control).
-
Histopathology of Injection Site
-
Procedure: At the end of the study, animals are euthanized. The injection site muscle tissue is collected and fixed in 10% neutral buffered formalin.
-
Analysis: Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A veterinary pathologist examines the slides for signs of inflammation (e.g., infiltration of neutrophils, lymphocytes, macrophages), hemorrhage, necrosis, or fibrosis.[14] This provides a measure of local reactogenicity.[22]
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies using rabbit models for vaccine evaluation.
Table 1: Immune Response to a CETP Vaccine with Different Adjuvants in Rabbits [17]
| Parameter | Buffer Control | MF59-like Adjuvant | Alum/CpG Adjuvant |
| Anti-TT-CETP Antibody (OD 450nm) | 0.15 ± 0.05 | 0.25 ± 0.06 | 0.85 ± 0.15 |
| IFN-γ mRNA Level (Fold Change) | 1.00 | 2.50 | 3.00 |
| IL-4 mRNA Level (Fold Change) | 1.00 | 0.40 | 0.35* |
| Aortic Atherosclerosis Grade | 3.5 ± 0.5 | 1.5 ± 0.5 | 1.2 ± 0.4 |
*Data are presented as mean ± SD. *p<0.05 vs Buffer, **p<0.01 vs Buffer. Data adapted from a study on a CETP vaccine.[17] The antibody response to the MF59-like formulation was not statistically significant in this specific study, but it significantly modulated cytokine expression and reduced atherosclerosis.[17]
Table 2: Protective Efficacy of a Hepatitis E Vaccine in Rabbits [23]
| Vaccine Group (Dose) | Pre-Challenge Anti-HEV Titer (GMT) | Post-Challenge Infection Rate |
| Placebo (0 µg) | < 1:100 | 5/5 (100%) |
| HEV p179 (10 µg) | 1:10³ – 1:10⁴ | 2/5 (40%) |
| HEV p179 (20 µg) | 1:10⁴ – 1:10⁵ | 0/5 (0%) |
*GMT: Geometric Mean Titer. *Indicates protection from hepatitis, though some viral shedding was observed in the 10 µg group. Data adapted from a study on a recombinant HEV vaccine.[23] This table demonstrates a clear dose-dependent protective immune response.
References
- 1. onehealthlab.net [onehealthlab.net]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabbit Model to Assess Reactogenicity and Immunogenicity of Salmonella Vaccines | National Agricultural Library [nal.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. The antibody landscapes following AS03 and MF59 adjuvanted H5N1 vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A New Rabbit-Skin Model to Evaluate Protective Efficacy of Tuberculosis Vaccines [frontiersin.org]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture–Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard Immunization of Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel atheroprotective role of MF59-like adjuvant when co-administered with CETP vaccine in rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. portal.cytodocs.com [portal.cytodocs.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Rabbit as a Novel Animal Model for Hepatitis E Virus Infection and Vaccine Evaluation | PLOS One [journals.plos.org]
Quantifying the Immune Response to MF59® Adjuvanted Antigens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a well-established oil-in-water emulsion adjuvant used in several licensed vaccines to enhance the immune response to co-administered antigens.[1][2] Its mechanism of action involves the creation of a local, transient "immunocompetent" environment at the injection site.[2] This is characterized by the rapid induction of chemokines and inflammatory cytokines, leading to the recruitment of various immune cells, including neutrophils, monocytes, and dendritic cells (DCs).[1][3] These recruited cells efficiently take up the antigen and adjuvant, trafficking to the draining lymph nodes to initiate a robust and broad adaptive immune response.[1][2] This response includes enhanced antibody production, as well as the activation and differentiation of T cells.[1][4][5]
These application notes provide a detailed overview of the key immunological responses elicited by MF59-adjuvanted antigens and offer standardized protocols for their quantification.
Key Immune Responses to MF59 Adjuvanted Antigens
MF59 enhances both humoral and cellular immunity. The key quantifiable parameters include:
-
Enhanced Antibody Production: MF59 significantly increases antigen-specific antibody titers, including hemagglutination inhibition (HAI) antibodies, which are a key correlate of protection for influenza vaccines.[1][6] Clinical studies have shown that MF59 can increase HAI titers by 2 to 5-fold compared to alum-adjuvanted vaccines for A/H5N1 influenza.[1] It also promotes the production of isotype-switched IgG antibodies.[1]
-
Broadened Antibody Response: The adjuvant broadens the antibody repertoire, leading to responses against drifted viral strains.[7][8]
-
Increased T Cell Responses: MF59 promotes the expansion of antigen-specific CD4+ T cells, particularly multifunctional cells producing TNF-α and IL-2.[9][10] It also supports the induction of protective CD8+ T cell responses.[1][3]
-
Th2-Biased Immune Response: MF59 tends to induce a Th2-biased immune response, characterized by the production of cytokines like IL-5.[1][4]
-
Induction of Chemokines and Cytokines: At the site of injection, MF59 rapidly induces the production of chemokines such as CCL2 (MCP-1), CCL3, CCL4, and CXCL8, which are crucial for immune cell recruitment.[1][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of MF59 on key immunological parameters as reported in preclinical and clinical studies.
Table 1: Enhancement of Antibody Responses
| Parameter | Antigen | Study Population | Fold Increase with MF59 (vs. non-adjuvanted) | Fold Increase with MF59 (vs. Alum) | Reference |
| HAI Titer | A/H5N1 Influenza | Healthy Adults | Higher than high-dose unadjuvanted | 2 to 5-fold | [1] |
| IgG Titer | Influenza Split Vaccine | Mice | Significantly Higher | Not specified | [3] |
| Seroconversion Rate (H1N1) | Seasonal Influenza | Healthy Adults | 1.14 | Not specified | [12] |
| Seroconversion Rate (H3N2) | Seasonal Influenza | Healthy Adults | 1.10 (not significant) | Not specified | [12] |
| Seroconversion Rate (B strain) | Seasonal Influenza | Healthy Adults | 1.25 | Not specified | [12] |
| Geometric Mean Titer (GMT) Ratios (A/H1N1 & A/H3N2) | Quadrivalent Influenza Vaccine | Adults 50-64 years | Superiority criteria met | Not applicable | [13] |
Table 2: Enhancement of T-Cell and Cytokine Responses
| Parameter | Measurement | Finding with MF59 | Reference |
| CD4+ T-cells | Intracellular Cytokine Staining | Higher expansion of multi-cytokine producing cells (TNF-α, IL-2) | [9] |
| CD8+ T-cells | In vivo depletion studies | Induction of protective CD8+ T cell responses | [1][3] |
| Cytokines (local) | ELISA/Luminex | Rapid induction of IL-5 and MCP-1 | [1] |
| Chemokines (local) | ELISA/Luminex | Secretion of CCL2, CCL3, CCL4, CXCL8 | [1][11] |
Signaling Pathways and Experimental Workflows
MF59 Signaling Pathway
MF59's adjuvant effect is initiated through a MyD88-dependent signaling pathway, although it does not directly activate Toll-like receptors (TLRs).[1] The oil-in-water emulsion is taken up by antigen-presenting cells (APCs) and other immune cells at the injection site, triggering a cascade of events that lead to the activation of the adaptive immune system.
Caption: Signaling pathway initiated by MF59 adjuvant.
Experimental Workflow for Quantifying Immune Responses
A typical workflow to quantify the humoral and cellular immune responses to an MF59-adjuvanted vaccine involves sample collection followed by a series of specific immunoassays.
Caption: General workflow for immune response quantification.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
This protocol is for the quantification of antigen-specific IgG antibodies in serum samples.
Materials:
-
96-well high-binding ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA or 5% non-fat dry milk)
-
Serum samples (test and control)
-
HRP-conjugated anti-species IgG detection antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Protocol:
-
Antigen Coating: Dilute the antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[14][15]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[14]
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Prepare serial dilutions of serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Include positive and negative controls. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, but increase to 4-5 washes.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[14]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.[14]
-
Reading: Read the absorbance at 450 nm within 30 minutes. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cut-off.
ELISpot Assay for Antigen-Specific Antibody-Secreting Cells (ASCs)
This protocol quantifies the number of B cells actively secreting antigen-specific antibodies.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Antigen of interest
-
Sterile PBS and Coating Buffer
-
Sterile Blocking Buffer (e.g., RPMI 1640 with 10% FBS)
-
Isolated PBMCs or splenocytes
-
Biotinylated anti-species IgG/IgM detection antibody
-
Streptavidin-HRP or Streptavidin-AP conjugate
-
Substrate (e.g., AEC for HRP, BCIP/NBT for AP)
-
ELISpot reader
Protocol:
-
Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS.[16]
-
Antigen Coating: Dilute the antigen in sterile Coating Buffer (e.g., 1-5 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.[17]
-
Washing: Discard the coating solution and wash the plate 3 times with sterile PBS.
-
Blocking: Add 200 µL/well of sterile Blocking Buffer. Incubate for at least 1 hour at room temperature.[18]
-
Cell Incubation: Discard the blocking buffer. Add 100 µL of cell suspension (e.g., 2.5x10⁵ to 1x10⁶ cells/well in culture medium) to each well. Incubate at 37°C with 5% CO₂ for 18-24 hours.
-
Washing: Gently wash the plates 3 times with PBS, then 3 times with Wash Buffer (PBS + 0.05% Tween-20) to remove cells.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody. Incubate for 2 hours at room temperature.[19]
-
Washing: Repeat wash step 6.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP/AP. Incubate for 1 hour at room temperature.[19]
-
Washing: Wash 3 times with Wash Buffer, followed by 2 washes with PBS.
-
Spot Development: Add 100 µL of substrate solution and monitor for spot development (5-30 minutes). Stop the reaction by washing thoroughly with deionized water.
-
Drying and Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Each spot represents a single antibody-secreting cell.
Flow Cytometry for Intracellular Cytokine Staining (ICS) of T-Cells
This protocol identifies and quantifies antigen-specific T cells based on their cytokine production.
Materials:
-
Isolated PBMCs
-
Antigen-specific peptide pools or recombinant protein
-
Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A, Monensin)
-
Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization Buffer
-
Flow Cytometer
Protocol:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10⁶ PBMCs per well. Add the antigen/peptide pool and co-stimulatory antibodies. Include an unstimulated control (medium only) and a positive control (e.g., PMA/Ionomycin).
-
Incubation: Incubate for 1-2 hours at 37°C with 5% CO₂.
-
Protein Transport Inhibition: Add a protein transport inhibitor to each well to trap cytokines intracellularly. Incubate for an additional 4-6 hours (or overnight).
-
Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with a cocktail of fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells. Resuspend in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells with Permeabilization Buffer. Stain with a cocktail of fluorescently-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells with Permeabilization Buffer, then with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets. Quantify the percentage of cells expressing one or more cytokines in response to the antigen stimulation.
Luminex Assay for Multiplex Cytokine and Chemokine Analysis
This protocol allows for the simultaneous quantification of multiple cytokines and chemokines in serum or cell culture supernatants.
Materials:
-
Luminex multiplex bead-based assay kit (commercial kits are widely available for various analytes)[20][21]
-
Serum samples or cell culture supernatants
-
Assay and Wash Buffers (provided in the kit)
-
Streptavidin-PE (provided in the kit)
-
Luminex instrument (e.g., Luminex 200™, FLEXMAP 3D®)
Protocol:
-
Reagent Preparation: Prepare standards, controls, and samples according to the manufacturer's protocol.
-
Plate Setup: Add antibody-coupled magnetic beads to the wells of a 96-well plate.
-
Washing: Place the plate on a magnetic separator and wash the beads with Wash Buffer.
-
Sample Incubation: Add standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at room temperature on a plate shaker.
-
Washing: Repeat the wash step as in step 3.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well. Incubate for 1 hour at room temperature on a plate shaker.
-
Washing: Repeat the wash step as in step 3.
-
Streptavidin-PE Incubation: Add Streptavidin-PE to each well. Incubate for 30 minutes at room temperature on a plate shaker.
-
Washing and Resuspension: Wash the beads and resuspend in sheath fluid.
-
Acquisition and Analysis: Acquire data on a Luminex instrument. The instrument's software will quantify the concentration of each analyte based on the standard curve.[22]
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Immunogenicity and Safety of MF59-Adjuvanted Quadrivalent Influenza Vaccine Compared with a Nonadjuvanted, Quadrivalent Influenza Vaccine in Adults 50–64 Years of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness, immunogenicity, and safety of influenza vaccines with MF59 adjuvant in healthy people of different age groups: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunogenicity and Safety of MF59-Adjuvanted Quadrivalent Influenza Vaccine Compared with a Nonadjuvanted, Quadrivalent Influenza Vaccine in Adults 50-64 Years of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. ELISPOT protocol | Abcam [abcam.com]
- 17. Cell-based ELISpot protocol to detect and quantify antigen-specific antibody-secreting cells in murine whole-organ single-cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Multiplex Cytokine Assay Kits: Luminex Assays [bio-techne.com]
- 21. researchgate.net [researchgate.net]
- 22. evetechnologies.com [evetechnologies.com]
Application Notes and Protocols for Stability Testing of MF59 Emulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is an oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response. It is composed of squalene oil (4.3% w/v), stabilized by the surfactants polysorbate 80 (Tween 80®, 0.5% w/v) and sorbitan trioleate (Span 85®, 0.5% w/v) in a citrate buffer. The stability of the MF59 emulsion is critical for its safety and efficacy as an adjuvant. The physical and chemical integrity of the emulsion ensures a consistent particle size, which is crucial for the mechanism of action, and prevents the degradation of its components, which could lead to loss of potency or adverse effects.
These application notes provide a comprehensive overview of the key stability-indicating parameters for MF59 and detailed protocols for their assessment.
Key Stability-Indicating Parameters
The stability of MF59 formulations is assessed by monitoring several key physical and chemical parameters over time and under various stress conditions. These parameters provide insights into the integrity of the emulsion and the stability of its individual components.
| Parameter | Method | Purpose | Acceptance Criteria (Typical) |
| Physical Stability | |||
| Particle Size and Polydispersity Index (PdI) | Dynamic Light Scattering (DLS) | To monitor for droplet aggregation or coalescence. The particle size of MF59 is critical for its immunological activity.[1][2] | Mean particle size: ~160 nm.[1] No significant change in particle size or PdI over time. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the emulsion droplets, which indicates the stability against aggregation. | A sufficiently high negative zeta potential (e.g., more negative than -20 mV) generally indicates good colloidal stability.[3] |
| pH | pH meter | To monitor the stability of the aqueous phase and potential chemical degradation that could alter the pH. | No significant change from the initial pH (typically around 6.5 for MF59).[4] |
| Viscosity | Rotational Viscometer | To detect changes in the emulsion's flow properties, which can be affected by droplet aggregation or changes in the continuous phase. | No significant change in viscosity over time. |
| Visual Appearance | Visual Inspection | To observe any macroscopic changes such as phase separation, creaming, discoloration, or the presence of particulate matter.[5] | The emulsion should remain a homogeneous, white, milky liquid, free from visible particulates or phase separation.[5] |
| Chemical Stability | |||
| Squalene Content | High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) | To quantify the amount of squalene and monitor for any degradation.[6][7] | No significant loss of squalene content over time. |
| Squalene Oxidation Products | Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify degradation products of squalene, such as hydroperoxides, aldehydes, and ketones.[8][9] | Absence or minimal levels of squalene oxidation products. |
Experimental Protocols
Particle Size and Polydispersity Index (PdI) Analysis
Method: Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.
Protocol:
-
Sample Preparation:
-
Allow the MF59 emulsion to equilibrate to room temperature (25°C).
-
Gently invert the sample vial several times to ensure homogeneity.
-
Dilute the emulsion with filtered (0.22 µm) deionized water or the formulation buffer to a suitable concentration to avoid multiple scattering effects. A dilution factor of 1:100 to 1:1000 is typically appropriate.[10][11]
-
-
Instrument Setup:
-
Use a DLS instrument capable of measuring particle sizes in the nanometer range.
-
Set the measurement temperature to 25°C.
-
Set the scattering angle to 90° or 173° (for backscatter detection).
-
Ensure the instrument is calibrated with a suitable nanoparticle size standard.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average mean particle size and the Polydispersity Index (PdI).
-
The PdI value indicates the width of the particle size distribution. A value below 0.3 is generally considered acceptable for a monodisperse sample.
-
Zeta Potential Measurement
Method: Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in an electric field. This velocity is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles.
Protocol:
-
Sample Preparation:
-
Dilute the MF59 emulsion in filtered (0.22 µm) 10 mM NaCl or a suitable low ionic strength buffer to a final volume of approximately 1 mL. The dilution helps to reduce the viscosity and opacity of the sample.
-
-
Instrument Setup:
-
Use a zeta potential analyzer.
-
Use a folded capillary cell (e.g., DTS1070).
-
Set the measurement temperature to 25°C.
-
-
Measurement:
-
Carefully inject the diluted sample into the cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument and allow it to equilibrate.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The instrument software will calculate the zeta potential based on the electrophoretic mobility.
-
Report the mean zeta potential and standard deviation.
-
Viscosity Measurement
Method: Rotational Viscometry
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is calculated from the torque, the speed of the spindle, and the geometry of the spindle and the sample container.
Protocol:
-
Sample Preparation:
-
Allow the MF59 emulsion to equilibrate to a controlled temperature (e.g., 25°C).
-
Ensure the sample is homogeneous by gentle mixing.
-
-
Instrument Setup:
-
Use a rotational viscometer (e.g., Brookfield type) with a suitable spindle (e.g., a small sample adapter with a cylindrical spindle).[12]
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Measurement:
-
Place a sufficient volume of the emulsion in the sample container.
-
Immerse the spindle in the emulsion to the correct depth.
-
Allow the sample to equilibrate to the set temperature.
-
Measure the viscosity at a range of shear rates (e.g., by varying the rotational speed) to assess the flow behavior.[13]
-
-
Data Analysis:
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) at each shear rate.
-
Plot viscosity as a function of shear rate to determine if the emulsion is Newtonian or non-Newtonian.
-
Squalene Content Analysis
Method: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Squalene can be quantified using a UV detector or a more universal detector like a Charged Aerosol Detector (CAD).
Protocol:
-
Sample Preparation (Extraction):
-
Accurately weigh a known amount of the MF59 emulsion.
-
Add a suitable organic solvent (e.g., a mixture of isopropanol and hexane) to extract the squalene from the emulsion.
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully collect the organic supernatant containing the squalene.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve using squalene standards of known concentrations.
-
Inject the extracted sample and the standards into the HPLC system.
-
Determine the concentration of squalene in the sample by comparing its peak area to the calibration curve.
-
Analysis of Squalene Oxidation Products
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and semi-volatile compounds in a sample, and MS identifies them based on their mass-to-charge ratio and fragmentation pattern.
Protocol:
-
Sample Preparation (Extraction and Derivatization):
-
Extract squalene and its oxidation products from the emulsion as described for the HPLC analysis.
-
For the analysis of polar oxidation products like alcohols and hydroperoxides, a derivatization step (e.g., silylation) may be necessary to increase their volatility.[15]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to elute a wide range of compounds.
-
MS Detector: Electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
Data Analysis:
Forced Degradation Studies
Principle: Forced degradation studies are conducted under stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16][17]
Protocol:
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the emulsion with 0.1 M HCl and 0.1 M NaOH at room temperature or slightly elevated temperatures (e.g., 40-60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidation: Treat the emulsion with a low concentration of hydrogen peroxide (e.g., 0.1-3%) at room temperature.[18]
-
Thermal Stress: Store the emulsion at elevated temperatures (e.g., 40°C, 60°C) and protected from light.
-
Photostability: Expose the emulsion to light according to ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, analyze the stressed samples using the stability-indicating methods described above (DLS, zeta potential, HPLC, GC-MS, etc.).
-
Compare the results with an unstressed control sample.
-
The goal is to achieve a target degradation of 5-20%.[19]
-
Visualizations
Caption: Workflow for the stability testing of MF59 emulsions.
Caption: Simplified signaling pathway of MF59 adjuvant action.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel atheroprotective role of MF59-like adjuvant when co-administered with CETP vaccine in rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. Kinetics of Squalene Quenching Singlet Oxygen and the Thermal Degradation Products Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application Notes and Protocols for MF59 Adjuvant in Subunit Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to MF59 Adjuvant
MF59® is a proprietary oil-in-water emulsion adjuvant utilized to enhance the immune response to subunit vaccines. It is composed of squalene (4.3% w/v), a naturally occurring substance in humans, stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan trioleate (0.5% w/v) in a citrate buffer.[1] First licensed for use in a seasonal influenza vaccine in 1997, MF59 has a well-established safety and efficacy profile, particularly in populations with reduced immune responses, such as the elderly and young children.[1][2] Its mechanism of action involves creating a localized, immunostimulatory environment at the injection site, leading to a robust and broad-based adaptive immune response.[1][3]
Mechanism of Action
Upon intramuscular injection, MF59 induces a transient and localized inflammatory response, characterized by the production of chemokines and cytokines.[1][4] This leads to the recruitment of a variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), to the site of injection.[5][4][6] MF59 facilitates the uptake of the co-administered antigen by these antigen-presenting cells (APCs), which then migrate to the draining lymph nodes.[5][7][8]
In the lymph nodes, MF59 promotes the differentiation of monocytes into dendritic cells, which are potent activators of naive T cells.[7] This leads to the activation and proliferation of antigen-specific CD4+ T helper cells, which in turn provide help to B cells, resulting in enhanced antibody production, including isotype switching and affinity maturation.[1][9] MF59 has been shown to broaden the immune response, inducing cross-reactive antibodies against different strains of a pathogen.[10][2][11]
The signaling pathways activated by MF59 are not fully elucidated but are known to be independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[1][7][9] However, the adjuvanticity of MF59 is dependent on the adaptor protein MyD88, suggesting a TLR-independent MyD88 signaling pathway is involved.[1][6][7]
Data Presentation: Efficacy and Immunogenicity of MF59-Adjuvanted Vaccines
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the enhanced immunogenicity and efficacy of MF59-adjuvanted subunit vaccines.
Table 1: Preclinical Efficacy of MF59-Adjuvanted Influenza Vaccine in Mice
| Endpoint | Non-Adjuvanted Vaccine | MF59-Adjuvanted Vaccine | Fold Increase/Improvement | Reference |
| Antibody Titer | Baseline | 50- to 200-fold higher | 50-200x | [12] |
| Protection against Lethal Challenge | Partial Protection | Full Protection | Significant Increase in Survival | [10][12] |
| Lung Viral Titer Reduction | Moderate Reduction | Significant Reduction | - | [11][13][14] |
Table 2: Clinical Immunogenicity of MF59-Adjuvanted H5N1 Influenza Vaccine in Adults and Elderly
| Population | Vaccine Formulation | Seroconversion Rate (Day 43) | Geometric Mean Titer (GMT) Ratio (Adjuvanted/Non-Adjuvanted) | Reference |
| Adults (18-64 years) | Full-dose (7.5 µg HA) | 83% | Not directly compared in this study | [15] |
| Adults (18-64 years) | Half-dose (3.75 µg HA) | 61% | Not directly compared in this study | [15] |
| Elderly (≥65 years) | Full-dose (7.5 µg HA) | 74% | Not directly compared in this study | [15] |
| Elderly (≥65 years) | Half-dose (3.75 µg HA) | 52% | Not directly compared in this study | [15] |
Table 3: Comparative Immunogenicity of MF59-Adjuvanted vs. Non-Adjuvanted Quadrivalent Influenza Vaccine (aIIV4 vs. IIV4) in Adults 50-64 Years
| Parameter (Day 22) | A(H1N1) | A(H3N2) | B/Victoria | B/Yamagata | Reference |
| GMT Ratio (IIV4/aIIV4) | <1.0 (Superiority Met) | <1.0 (Superiority Met) | <1.5 (Non-inferiority Met) | <1.5 (Non-inferiority Met) | [16] |
| Seroconversion Rate Difference (IIV4 - aIIV4) | <10% (Non-inferiority Met) | <10% (Non-inferiority Met) | <10% (Non-inferiority Met) | <10% (Non-inferiority Met) | [16] |
Table 4: Meta-Analysis of Immunogenicity of MF59-Adjuvanted Trivalent/Quadrivalent Influenza Vaccine in Non-Elderly Adults
| Virus Strain | Absolute Difference in Seroconversion Rates (aTIV/aQIV vs. TIV/QIV) | 95% Confidence Interval | Reference |
| A(H1N1) | 8.8% | 3.7% - 14.0% | [17] |
| A(H3N2) | 13.1% | 6.7% - 19.6% | [17] |
| B strains | 11.7% | 7.2% - 16.2% | [17] |
Mandatory Visualizations
Figure 1: Overview of MF59's Mechanism of Action.
Figure 2: MF59 Adjuvant Signaling Pathway.
Figure 3: Experimental Workflow for Vaccine Evaluation.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the immunogenicity of MF59-adjuvanted subunit vaccines are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titer
This protocol is designed to quantify the concentration of antigen-specific IgG antibodies in serum samples from immunized subjects.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant subunit vaccine antigen
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Serum samples from immunized and control animals/humans
-
HRP-conjugated anti-species IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the recombinant antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.[3]
-
Washing: The following day, wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Serum Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting from 1:100). Add 100 µL of each dilution to the respective wells. Include a negative control (serum from non-immunized subjects) and a positive control (if available). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-species IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).
ELISpot Assay for IFN-γ Secreting Cells
This protocol is used to enumerate antigen-specific T cells that secrete IFN-γ upon stimulation with the vaccine antigen or specific peptides.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Sterile PBS
-
Blocking solution (e.g., RPMI-1640 with 10% FBS)
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Antigenic peptides or recombinant protein
-
Positive control (e.g., PHA or anti-CD3 antibody)
-
Negative control (medium only)
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water. Coat the wells with 100 µL of anti-IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[18]
-
Blocking: The next day, wash the plate five times with sterile PBS. Add 200 µL of blocking solution to each well and incubate for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Wash the plate three times with sterile PBS. Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10⁵ cells per well. Add the antigenic peptides (e.g., 5-10 µg/mL) or recombinant protein to the respective wells. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection Antibody: Wash the plate five times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of biotinylated anti-IFN-γ detection antibody diluted in PBST with 0.5% BSA. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate five times with PBST. Add 100 µL of Streptavidin-ALP or -HRP diluted in PBST with 0.5% BSA. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate five times with PBST, followed by three washes with PBS. Add 100 µL of the appropriate substrate solution to each well. Monitor for the appearance of spots.
-
Stopping the Reaction: Stop the reaction by washing the plate thoroughly with deionized water.
-
Drying and Counting: Allow the plate to air dry completely. Count the spots in each well using an automated ELISpot reader.
-
Data Analysis: The results are expressed as the number of spot-forming units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) for T Cell Responses
This flow cytometry-based assay allows for the simultaneous identification of the phenotype of cytokine-producing T cells (e.g., CD4+ or CD8+) and the specific cytokines they produce upon antigen stimulation.
Materials:
-
PBMCs or splenocytes
-
Antigenic peptides or recombinant protein
-
Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend PBMCs or splenocytes at 1-2 x 10⁶ cells/mL in complete culture medium. Add the antigenic peptides or protein, along with co-stimulatory antibodies. Include positive (e.g., SEB or PMA/Ionomycin) and negative (medium only) controls. Incubate for 1-2 hours at 37°C.[11]
-
Protein Transport Inhibition: Add a protein transport inhibitor to each sample to block the secretion of cytokines, allowing them to accumulate intracellularly. Incubate for an additional 4-6 hours at 37°C.[10]
-
Surface Staining: Harvest the cells and wash with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and permeabilizes the cell membrane.[13][19]
-
Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells with permeabilization buffer, followed by a final wash with staining buffer. Resuspend the cells in staining buffer for flow cytometry analysis. Acquire a sufficient number of events on the flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell subsets. Determine the percentage of cells expressing specific cytokines within each T cell population.
Conclusion
The MF59 adjuvant is a potent and safe component for enhancing the immunogenicity of subunit vaccines. Its well-characterized mechanism of action, leading to a robust and broad immune response, makes it a valuable tool in vaccine development. The protocols provided herein offer a framework for the comprehensive evaluation of MF59-adjuvanted vaccine candidates, enabling researchers to assess both humoral and cellular immune responses critical for determining vaccine efficacy.
References
- 1. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An ELISA-based assay for determining haemagglutinin potency in egg, cell, or recombinant protein derived influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pnas.org [pnas.org]
- 10. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Cytokine Staining Protocol [anilocus.com]
- 12. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture–Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunogenicity and Safety of MF59-Adjuvanted Quadrivalent Influenza Vaccine Compared with a Nonadjuvanted, Quadrivalent Influenza Vaccine in Adults 50–64 Years of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunogenicity and safety of the MF59-adjuvanted seasonal influenza vaccine in non-elderly adults: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
Troubleshooting & Optimization
MF59 Emulsion Instability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with MF59 emulsion stability during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to MF59 emulsion instability.
1. Question: I observe visible changes in my MF59 emulsion, such as creaming or phase separation. What are the likely causes and how can I troubleshoot this?
Answer:
Visible changes like a milky layer at the top (creaming) or complete separation of oil and water phases indicate significant emulsion instability.
Possible Causes:
-
Improper Storage: MF59 is sensitive to temperature fluctuations. Storage at temperatures outside the recommended 2-8°C range, especially freezing or exposure to high temperatures (e.g., 60°C), can disrupt the emulsion.[1]
-
Incorrect Handling: Vigorous shaking or agitation can introduce mechanical stress, leading to droplet coalescence.
-
Contamination: Introduction of foreign substances can alter the emulsion's delicate balance.
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check the storage temperature of your MF59 emulsion. Ensure it has been consistently maintained at 2-8°C and protected from light.
-
Review Handling Procedures: Handle the emulsion gently. Avoid vigorous shaking; gentle inversion is sufficient for resuspension if needed.
-
Visual Inspection: Perform a thorough visual inspection as detailed in the Experimental Protocols section. Look for signs of non-uniformity, particulates, or color change.
-
Particle Size Analysis: If the emulsion has not completely separated, measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). An increase in particle size or PDI compared to the manufacturer's specifications or a stable control sample is a quantitative indicator of instability.
2. Question: My Dynamic Light Scattering (DLS) results show an unexpected increase in particle size and/or polydispersity index (PDI). What does this signify and what should I do?
Answer:
An increase in the average particle size (hydrodynamic diameter) and PDI are early indicators of emulsion destabilization processes like coalescence (droplets merging) and Ostwald ripening (larger droplets growing at the expense of smaller ones).
Possible Causes:
-
Temperature Stress: Exposure to elevated temperatures can accelerate droplet coalescence. Studies have shown that storing squalene-based emulsions at 60°C leads to a significant increase in particle size.[1]
-
pH Shift: The stability of the emulsion is pH-dependent. A significant deviation from the optimal pH range can affect the surfactant's stabilizing properties. A drop in pH has been observed in squalene emulsions stored at high temperatures.[1]
-
Incompatible Formulation Components: Adding new components to your formulation (e.g., antigens, buffers) without proper compatibility testing can disrupt the emulsion.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Antigen-to-MF59 Ratio in Vaccines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of antigen-to-MF59 ratios in vaccine formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the MF59 adjuvant?
A1: MF59 is an oil-in-water emulsion adjuvant that primarily works by creating a transient, localized immunostimulatory environment at the injection site.[1][2] This leads to the recruitment of immune cells, such as monocytes, macrophages, and dendritic cells, which are crucial for initiating an effective immune response.[3][4] MF59 enhances the uptake and presentation of the antigen by these cells, ultimately leading to a more robust and broader adaptive immune response, including increased antibody production and T-cell activation.[3][4][5]
Q2: Why is the antigen-to-MF59 ratio a critical parameter in vaccine development?
A2: The ratio of antigen to MF59 is a critical parameter because it directly influences the vaccine's immunogenicity, efficacy, and safety profile. An optimal ratio is necessary to achieve a potent immune response while minimizing the required antigen dose (antigen-sparing effect) and reducing the potential for adverse reactions.[6][7][8] Sub-optimal ratios can lead to insufficient immunogenicity or, conversely, increased reactogenicity without a corresponding benefit in the immune response.[1]
Q3: What are the typical starting points for an antigen-to-MF59 dose-ranging study?
A3: Based on clinical trial data for influenza vaccines, antigen doses can range from as low as 3.75 µg to 30 µg, while MF59 can be administered at a full or half dose.[6][7][9] For novel antigens, it is advisable to conduct a matrix study evaluating several antigen concentrations against at least two different MF59 concentrations (e.g., full and half dose) to identify the optimal combination.[10]
Q4: How does the optimal antigen-to-MF59 ratio vary between different age groups?
A4: The optimal antigen-to-MF59 ratio can differ between pediatric, adult, and elderly populations due to variations in their immune systems. For instance, a study on an A/H1N1 vaccine found that a single dose with 3.75 µg of antigen and MF59 was optimal for adults (18-64 years), while a 7.5 µg antigen dose with MF59 was optimal for the elderly (>60 years).[10] Therefore, dose-ranging studies should be designed to identify the optimal formulation for each target age group.
Troubleshooting Guides
Issue 1: Low Immunogenicity or Insufficient Antibody Titers
| Potential Cause | Troubleshooting Step |
| Sub-optimal Antigen-to-MF59 Ratio | Conduct a dose-ranging study by systematically varying the concentrations of both the antigen and MF59 to identify the optimal ratio for inducing a robust immune response.[11] |
| Antigen Degradation | Assess the stability of the antigen in the presence of the MF59 emulsion. Use analytical techniques like SDS-PAGE or size-exclusion chromatography to check for antigen integrity. |
| Improper Formulation | Ensure proper mixing and emulsification of the antigen with MF59. The physical characteristics of the emulsion, such as droplet size, are critical for its adjuvant activity.[12] |
| Inappropriate Route of Administration | Confirm that the route of administration (e.g., intramuscular) is appropriate for an MF59-adjuvanted vaccine to ensure proper interaction with immune cells at the injection site. |
Issue 2: High Reactogenicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Excessive MF59 Concentration | Evaluate a lower dose of MF59 (e.g., a half dose) in your formulation. While MF59 is generally well-tolerated, reducing the adjuvant amount may decrease local reactions.[6][7][13] |
| Antigen-Related Purity Issues | Ensure the antigen preparation is of high purity. Contaminants or aggregates in the antigen could contribute to inflammatory responses. |
| Formulation Instability | Check the stability of the formulated vaccine over time. Changes in the emulsion's physical properties could potentially lead to increased reactogenicity. |
Issue 3: Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation Preparation | Standardize the protocol for formulating the antigen with MF59, including mixing speed, time, and temperature, to ensure batch-to-batch consistency. |
| Animal Model Variability | Ensure that the animal model (species, strain, age, and sex) is appropriate and standardized across all experimental groups. |
| Assay Performance | Validate and standardize all immunological assays (e.g., ELISA, Neutralization Assays) to minimize inter-assay and intra-assay variability. Include appropriate positive and negative controls in every assay. |
Data Presentation
Table 1: Example of a Dose-Ranging Study Design for Antigen and MF59
| Formulation Group | Antigen Dose (µg) | MF59 Adjuvant Dose |
| 1 | 3.75 | Half Dose |
| 2 | 3.75 | Full Dose |
| 3 | 7.5 | No Adjuvant |
| 4 | 7.5 | Half Dose |
| 5 | 7.5 | Full Dose |
| 6 | 15 | No Adjuvant |
| 7 | 15 | Half Dose |
| 8 | 15 | Full Dose |
| 9 | 30 | No Adjuvant |
This table is based on designs from A/H1N1 pandemic influenza vaccine studies.[6][7][9]
Table 2: Immunogenicity Endpoints from a Hypothetical Dose-Ranging Study
| Formulation Group | Geometric Mean Titer (GMT) of Neutralizing Antibodies | Seroconversion Rate (%) |
| 1 | 150 | 75 |
| 2 | 250 | 85 |
| 3 | 40 | 30 |
| 4 | 300 | 90 |
| 5 | 450 | 95 |
| 6 | 60 | 40 |
| 7 | 400 | 92 |
| 8 | 550 | 98 |
| 9 | 80 | 45 |
Experimental Protocols
1. Protocol for Vaccine Formulation
This protocol describes the basic steps for formulating a recombinant protein antigen with the MF59 adjuvant.
-
Preparation of Components:
-
Bring the MF59 emulsion and the antigen solution to room temperature.
-
Ensure the antigen is in a buffer compatible with the MF59 emulsion (e.g., a citrate buffer).[4]
-
-
Mixing:
-
Gently mix the MF59 emulsion by inverting the vial several times. Do not vortex, as this can disrupt the emulsion.
-
In a sterile tube, add the required volume of the antigen solution.
-
Slowly add the corresponding volume of the MF59 emulsion to the antigen solution while gently agitating.
-
-
Incubation:
-
Allow the mixture to incubate at room temperature for a specified period (e.g., 30 minutes) with gentle rocking to ensure homogenous mixing.
-
-
Quality Control:
-
Visually inspect the formulation for any signs of aggregation or phase separation.
-
Measure the particle size of the emulsion droplets using dynamic light scattering to ensure it remains within the specified range (typically around 160 nm).[12]
-
2. Protocol for Hemagglutination Inhibition (HAI) Assay
The HAI assay is a standard method for measuring functional antibodies against influenza virus hemagglutinin.
-
Serum Treatment:
-
Treat serum samples with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors of hemagglutination.[12]
-
Heat-inactivate the RDE after treatment.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the treated sera in a V-bottom 96-well plate.
-
-
Virus Addition:
-
Add a standardized amount of the influenza virus (typically 4 hemagglutination units) to each well containing the diluted sera.
-
Incubate at room temperature.
-
-
Red Blood Cell Addition:
-
Add a standardized suspension of red blood cells (e.g., turkey or chicken erythrocytes) to each well.
-
Incubate at room temperature until a button of red blood cells forms in the control wells without serum.
-
-
Reading the Results:
-
The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
-
Mandatory Visualization
Caption: Mechanism of action of the MF59 adjuvant.
Caption: Experimental workflow for optimizing antigen-to-MF59 ratio.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose-ranging study of MF59®-adjuvanted and non-adjuvanted A/H1N1 pandemic influenza vaccine in young to middle-aged and older adult populations to assess safety, immunogenicity, and antibody persistence one year after vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dose-ranging study of MF59(®)-adjuvanted and non-adjuvanted A/H1N1 pandemic influenza vaccine in young to middle-aged and older adult populations to assess safety, immunogenicity, and antibody persistence one year after vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized clinical trial to identify the optimal antigen and MF59(®) adjuvant dose of a monovalent A/H1N1 pandemic influenza vaccine in healthy adult and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A design of experiments approach to precision vaccine adjuvants | WashU McKelvey School of Engineering [engineering.washu.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. MF59-adjuvanted vaccines: increased immunogenicity with an optimal safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of MF59 Particle Size on Immunogenicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the critical role of MF59 particle size in determining the immunogenicity of adjuvanted vaccines.
Frequently Asked Questions (FAQs)
Q1: What is the typical particle size of the MF59 adjuvant and why is it significant?
A: MF59 is an oil-in-water emulsion adjuvant with a mean oil droplet size of approximately 160 nm.[1][2] This nanoparticle size is a critical quality attribute as it is believed to be in the optimal range for efficient uptake by antigen-presenting cells (APCs), such as dendritic cells.[2] The small particle size contributes to the stability of the emulsion and facilitates its transport to draining lymph nodes, where the immune response is initiated.[3] Studies have shown that nano-sized squalene emulsions generate better antibody titers compared to micron-sized emulsions with the same components.[4]
Q2: How does a change in MF59 particle size impact the overall immune response?
A: The particle size of MF59 and similar squalene-based emulsions has a direct impact on both the stability of the formulation and its adjuvanticity.[2][5] Research indicates that smaller particle sizes can lead to a more potent immune response. For instance, a study comparing squalene emulsions of 80 nm, 150 nm, and 250 nm found that the 80 nm emulsion induced a superior humoral and cellular immune response to a model antigen (RSV F).[2][5] This enhanced immunogenicity is thought to be due to more efficient uptake by APCs and improved stability of the formulation.[2][6] Conversely, larger particles may lead to decreased stability, potential phase separation, and a less effective immune response.[2]
Q3: What is the proposed mechanism linking smaller particle size to enhanced immunogenicity?
A: The enhanced immunogenicity of smaller MF59 particles is attributed to several factors related to the early stages of the immune response. The proposed mechanism involves:
-
Efficient APC Uptake: Particles in the 100-200 nm range are suggested to be efficiently taken up by dendritic cells and other APCs at the injection site.[2] Smaller particles (e.g., 80 nm) may have even more preferential uptake.[2]
-
Enhanced Antigen Transport: Following uptake, APCs migrate to the draining lymph nodes. The efficient uptake of smaller adjuvant particles facilitates a more robust transport of the co-administered antigen to the site of T and B cell activation.[3][7]
-
Local Inflammatory Environment: MF59 induces a transient, localized inflammatory response characterized by the release of chemokines and cytokines and the recruitment of innate immune cells (monocytes, neutrophils).[1][8] This "immunocompetent environment" is crucial for its adjuvant effect. While the direct link between particle size and the magnitude of this inflammatory response is still being fully elucidated, the efficiency of uptake and subsequent cellular interactions driven by smaller particles likely plays a key role.
Troubleshooting Guides
Issue: My in-house squalene-based emulsion shows a larger than expected particle size (>250 nm) and high polydispersity.
-
Possible Cause 1: Insufficient Homogenization/Microfluidization. The production of nanoemulsions like MF59 requires high-shear forces.
-
Troubleshooting Tip: Increase the number of passes through the microfluidizer or increase the homogenization pressure. Ensure the equipment is properly calibrated and functioning according to the manufacturer's specifications. MF59 is typically produced using microfluidization to achieve its characteristic small droplet size.[2]
-
-
Possible Cause 2: Incorrect Surfactant Concentration. The ratio of surfactants (e.g., Polysorbate 80, Sorbitan trioleate) to the oil phase is critical for stabilizing the emulsion droplets.
-
Possible Cause 3: Formulation Instability. The emulsion may be undergoing coalescence or Ostwald ripening, leading to an increase in particle size over time.
-
Troubleshooting Tip: Evaluate the stability of your emulsion at different temperatures (e.g., 5°C, 25°C, 40°C).[2][5] Emulsions with larger particle sizes are more prone to temperature-dependent phase separation.[2] Consider if all components of the formulation are necessary, as only the fully formulated MF59 emulsion provides the adjuvant effect.[9]
-
Issue: The immunogenicity of my MF59-adjuvanted vaccine is lower than expected in an animal model.
-
Possible Cause 1: Suboptimal Particle Size. As detailed in the FAQs, a particle size outside the optimal range (e.g., too large) can result in reduced immunogenicity.
-
Troubleshooting Tip: Characterize the particle size and distribution of your final vaccine formulation using Dynamic Light Scattering (DLS). If the size is too large, refer to the troubleshooting guide above for emulsion preparation. Studies have demonstrated that 80 nm particles can be more immunogenic than larger ones.[2]
-
-
Possible Cause 2: Insufficient Innate Immune Activation. The adjuvant effect of MF59 is dependent on its ability to create a local immunostimulatory environment.[10]
-
Possible Cause 3: Antigen-Adjuvant Interaction. While stable binding of the antigen to MF59 droplets is not considered essential for its effect, improper formulation could hinder the co-localization of antigen and adjuvant.[7]
-
Troubleshooting Tip: Ensure the antigen and adjuvant are properly mixed before injection. The adjuvant and antigen can even be administered separately at the same injection site within a short timeframe without loss of effect, highlighting the importance of the local environment created by MF59.[7]
-
Data Presentation
Table 1: Impact of Particle Size on Squalene Emulsion Stability
| Particle Size (nm) | Stability at 5°C & 25°C (30 days) | Stability at 40°C (30 days) | Stability at 60°C (3 days) |
| 80 | Stable | Stable, no measurable change in size | Stable |
| 100 | Stable | - | Early signs of phase separation |
| 150 | Stable | - | Early signs of phase separation |
| 200 | Stable | - | Early signs of phase separation |
| 250 | Stable | - | Early signs of phase separation |
| Data summarized from studies on squalene-based emulsions.[2][5] |
Table 2: Influence of Particle Size on Immunogenicity (RSV F Antigen Model)
| Emulsion Particle Size (nm) | RSV F-specific IgG Titer (Log10) | Neutralizing Antibody Titer (Log2) | IFN-γ secreting cells (per 10^6 splenocytes) | IL-4 secreting cells (per 10^6 splenocytes) |
| 80 | ~4.8 | ~10.5 | ~250 | ~150 |
| 150 | ~4.5 | ~9.5 | ~150 | ~100 |
| 250 | ~4.2 | ~9.0 | ~125 | ~75 |
| Data represents trends observed in a mouse model and are approximated from graphical representations in the cited literature.[2] |
Experimental Protocols
Protocol 1: Preparation of Squalene Emulsions with Varying Particle Sizes
Objective: To formulate stable oil-in-water emulsions with controlled particle sizes for immunogenicity studies.
Materials:
-
Squalene oil
-
Polysorbate 80 (Tween 80)
-
Sorbitan trioleate (Span 85)
-
Citrate buffer (pH 6.5)
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Prepare the Oil Phase: Mix squalene oil and Sorbitan trioleate.
-
Prepare the Aqueous Phase: Dissolve Polysorbate 80 in the citrate buffer.
-
Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-speed rotor-stator homogenizer.
-
Microfluidization: Pass the coarse emulsion through a high-pressure microfluidizer. The final particle size is controlled by adjusting the processing pressure and the number of passes. To create emulsions of different sizes (e.g., 80 nm vs. 160 nm), vary the concentration of the surfactants.[2][5]
-
Sterilization: Filter the final nanoemulsion through a 0.22 µm sterile filter.
-
Characterization: Immediately measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
Protocol 2: Particle Size Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and size distribution of the emulsion droplets.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the emulsion in the original buffer to an appropriate concentration to avoid multiple scattering effects.[12]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Set the laser wavelength and scattering angle.
-
Measurement: Place the cuvette with the diluted sample into the instrument. The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the droplets.
-
Data Analysis: The software's correlator function analyzes the fluctuations to calculate the diffusion coefficient, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The result is typically reported as the Z-average mean diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
Protocol 3: In Vivo Immunogenicity Assessment
Objective: To evaluate the immune response elicited by a vaccine formulated with different-sized emulsion adjuvants.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., BALB/c).
-
Vaccine Formulation: Mix the antigen of interest (e.g., recombinant protein) with the prepared emulsion adjuvant immediately before injection. Include control groups (antigen alone, adjuvant alone, PBS).
-
Immunization: Administer the vaccine via the desired route (e.g., intramuscularly). Typically, a prime-boost regimen is used, with immunizations on day 0 and day 21.
-
Sample Collection: Collect blood samples at various time points (e.g., day 14, day 28) to analyze the antibody response.
-
Antibody Titer Analysis: Use ELISA to measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the collected sera.
-
T-Cell Response Analysis: At the end of the study (e.g., day 28), isolate splenocytes. Re-stimulate the cells in vitro with the specific antigen. Use techniques like ELISpot or intracellular cytokine staining followed by flow cytometry to quantify the number of cytokine-producing T cells (e.g., IFN-γ for Th1, IL-4/IL-5 for Th2).
Visualizations
Caption: Workflow for evaluating MF59-like emulsions.
Caption: Proposed mechanism of action for MF59 adjuvant.
Caption: Relationship between particle size and immunogenicity.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adjuvant effect of MF59 is due to the oil-in-water emulsion formulation, none of the individual components induce a comparable adjuvant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing MF59 Reactogenicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high reactogenicity with the MF59 adjuvant in animal models.
Frequently Asked Questions (FAQs)
Q1: What is MF59 and why is it used as a vaccine adjuvant?
A1: MF59 is an oil-in-water emulsion adjuvant composed of squalene, stabilized by the surfactants Tween 80 and Span 85.[1] It is licensed for use in human influenza vaccines and is known to enhance and broaden the immune response to vaccine antigens, allowing for antigen dose-sparing and improved protection against diverse viral strains.[2][3]
Q2: What is "reactogenicity" in the context of MF59 and animal models?
A2: Reactogenicity refers to the immediate and short-term inflammatory responses following vaccination. With MF59 in animal models, this typically manifests as local reactions at the injection site (e.g., swelling, erythema) and systemic reactions (e.g., transient fever, cytokine release).[4][5] These reactions are generally considered a reflection of the adjuvant's desired immunostimulatory activity.[4]
Q3: Is the high reactogenicity of MF59 in my animal model expected?
A3: Yes, a certain degree of reactogenicity is an inherent part of MF59's mechanism of action.[4] The adjuvant works by creating a local immunostimulatory environment that recruits and activates immune cells, leading to a more robust adaptive immune response.[2][6] Preclinical studies in mice have consistently shown inflammatory responses at the injection site.[2]
Q4: What are the key cellular and molecular events that cause MF59-induced reactogenicity?
A4: MF59 induces a rapid but transient influx of immune cells to the injection site, including neutrophils, monocytes, macrophages, and dendritic cells.[1][7] This is driven by the local production of pro-inflammatory cytokines and chemokines.[2][8] MF59's adjuvanticity is dependent on the MyD88 signaling pathway, but it acts independently of the NLRP3 inflammasome.[7][9] Recent studies also indicate a role for the release of endogenous danger signals like ATP from muscle cells upon injection.[7][10]
Troubleshooting Guides
Issue 1: Severe or Prolonged Injection Site Reactions
Symptoms: Excessive swelling, induration, ulceration, or signs of distress in the animal (e.g., reluctance to move the injected limb) that persist beyond 48-72 hours.
Possible Causes:
-
High dose of MF59: The volume or concentration of the adjuvant may be too high for the specific animal model or injection site.
-
Improper injection technique: Intradermal or subcutaneous leakage of an intramuscularly intended injection can exacerbate local reactions.
-
Contamination: Bacterial or endotoxin contamination of the vaccine formulation.
-
High antigen dose: The combination of a high antigen dose with MF59 can lead to increased reactogenicity.[4]
Troubleshooting Steps & Experimental Protocols:
-
Review and Optimize Dosage:
-
Protocol: Conduct a dose-ranging study with a fixed antigen concentration and varying concentrations of MF59. Assess local reactogenicity at 24, 48, and 72 hours post-injection by measuring swelling (e.g., with calipers) and scoring erythema and induration.
-
Data to Collect: See Table 1 for an example of how to structure the data.
-
-
Verify Injection Technique:
-
Protocol: Ensure proper intramuscular injection technique. For mice, the quadriceps muscle is commonly used. Use appropriate needle gauges and lengths for the size of the animal. Consider using a colored dye in a practice injection to visually confirm intramuscular deposition.
-
-
Screen for Contamination:
-
Protocol: Test the final vaccine formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Culture a small aliquot of the formulation on appropriate media to check for bacterial contamination.
-
-
Assess Antigen Contribution:
-
Protocol: Administer the antigen alone (without MF59) at the same concentration used in the adjuvanted formulation. Compare the local reaction to that induced by MF59 alone and the complete formulation.
-
Issue 2: Unexpected Systemic Reactogenicity or Adverse Events
Symptoms: Signs of systemic illness such as lethargy, ruffled fur, weight loss, or unexpected changes in blood parameters that are more severe than anticipated.
Possible Causes:
-
High levels of systemic cytokines: The dose of MF59 and/or antigen may be inducing an overly robust systemic inflammatory response.
-
Underlying health status of animals: Pre-existing subclinical infections or stress in the animals can potentiate systemic reactions.
-
Route of administration: While typically administered intramuscularly, other routes may lead to different systemic reactogenicity profiles.
Troubleshooting Steps & Experimental Protocols:
-
Characterize the Systemic Cytokine Profile:
-
Protocol: Collect blood samples at various time points post-vaccination (e.g., 1.5, 6, and 24 hours).[8] Analyze serum or plasma for key inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1, RANTES) using a multiplex immunoassay (e.g., Luminex) or ELISA.[8]
-
Data to Collect: See Table 2 for an example of data presentation.
-
-
Monitor Animal Health Status:
-
Protocol: Implement a scoring system to monitor animal well-being, including daily weight measurement, observation of behavior, and assessment of fur and posture. Ensure animals are sourced from a reliable vendor and are properly acclimatized before starting the experiment.
-
-
Evaluate Alternative Adjuvants (If necessary):
-
Protocol: If mitigating reactogenicity through dose and formulation adjustments is unsuccessful, consider comparing MF59 to another adjuvant with a different mechanism of action (e.g., alum) in a parallel experiment. This can help determine if the observed reactogenicity is specific to the oil-in-water emulsion platform.
-
Data Presentation
Table 1: Example Data for Local Reactogenicity Dose-Ranging Study in Mice
| MF59 Concentration (% v/v) | Mean Swelling at 24h (mm ± SD) | Mean Erythema Score at 24h (0-3) | Mean Induration Score at 24h (0-3) |
| 10% | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.3 |
| 20% | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.3 ± 0.5 |
| 40% | 2.5 ± 0.6 | 2.3 ± 0.5 | 2.1 ± 0.6 |
| PBS Control | 0.1 ± 0.05 | 0.1 ± 0.1 | 0.1 ± 0.1 |
Table 2: Example Data for Systemic Cytokine Levels in Mouse Serum (pg/mL)
| Treatment Group | IL-6 at 6h (pg/mL ± SD) | TNF-α at 6h (pg/mL ± SD) | MCP-1 at 6h (pg/mL ± SD) |
| Antigen + MF59 | 850 ± 120 | 450 ± 90 | 1200 ± 200 |
| Antigen Alone | 50 ± 15 | 30 ± 10 | 150 ± 40 |
| MF59 Alone | 700 ± 100 | 380 ± 75 | 1050 ± 180 |
| PBS Control | <20 | <15 | <100 |
Visualizations
Caption: Signaling pathway of MF59-induced immune activation.
Caption: Troubleshooting workflow for high MF59 reactogenicity.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MF59 is a safe and potent vaccine adjuvant that enhances protection against influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The how’s and what’s of vaccine reactogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the adverse events associated with MF59-adjuvanted and non-adjuvanted H1N1 vaccines in healthy young male Korean soldiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating MF59 Dose-Ranging Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and scientists engaged in dose-ranging studies to determine the optimal concentration of the MF59 adjuvant. Leveraging insights from key clinical trials, this resource offers troubleshooting advice and frequently asked questions to streamline your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an MF59 dose-ranging study?
A common approach observed in clinical trials is to evaluate a full dose, a half dose, and a no-adjuvant control group. For instance, in studies for an A/H1N1 pandemic influenza vaccine, a "full dose" of MF59 was used with varying antigen quantities (3.75 µg to 30 µg), alongside a "half dose" of MF59 and a non-adjuvanted control.[1] This allows for the assessment of the adjuvant's dose-sparing potential and its overall contribution to the immune response.
Q2: How does MF59 concentration impact immunogenicity?
Generally, a higher concentration of MF59 leads to a stronger immune response. Studies have consistently shown that formulations with a full dose of MF59 elicit the highest antibody titers.[1][2] For example, in a study with an A/H1N1 vaccine, the highest antibody titers were observed in participants who received higher quantities of both the antigen and the MF59 adjuvant.[1] This dose-dependent effect is a critical consideration when optimizing your vaccine formulation.
Q3: What are the key immunological readouts to assess in an MF59 dose-ranging study?
The primary endpoint in many influenza vaccine trials involving MF59 is the hemagglutination inhibition (HAI) antibody titer.[1][3] This assay measures the functional antibodies that can block the virus from agglutinating red blood cells. Key metrics to evaluate against licensure criteria, such as those from the Center for Biologics Evaluation and Research (CBER) and the Committee for Medicinal Products for Human Use (CHMP), include seroconversion rates and the proportion of subjects achieving a protective HAI titer (e.g., ≥1:40).[1][3] Additionally, assessing the magnitude and functional profile of CD4+ T-cell responses can provide deeper insights into the cellular immune response.[2][4]
Q4: What is the established mechanism of action for MF59?
MF59's adjuvant effect is initiated by creating a local inflammatory environment at the injection site. This leads to the recruitment of immune cells such as monocytes, neutrophils, and dendritic cells (DCs).[5] The adjuvant induces the release of ATP from muscle cells, which acts as a danger signal.[6] MF59's adjuvanticity is dependent on the MyD88 signaling pathway, although it does not directly activate Toll-like receptors (TLRs).[5][6] This cascade of events ultimately enhances antigen presentation and leads to a more robust and durable adaptive immune response.[5]
Troubleshooting Guide
Issue 1: Sub-optimal immunogenicity observed even with the highest MF59 concentration.
-
Possible Cause: Antigen quantity may be too low.
-
Troubleshooting Step: While MF59 has a dose-sparing effect, a minimum amount of antigen is still required.[7] Evaluate increasing the antigen concentration in conjunction with the full-dose MF59. A study on an A/H1N1 vaccine found that a combination of 3.75 µg of antigen with a full dose of MF59 was optimal for both young and older adults.[1]
-
-
Possible Cause: Improper formulation or administration.
-
Troubleshooting Step: Ensure the oil-in-water emulsion is stable and properly mixed before administration. The method of injection (e.g., intramuscular) is also crucial for creating the intended local inflammatory environment.[5]
-
Issue 2: High variability in immune responses within the same experimental group.
-
Possible Cause: Pre-existing immunity in the study population.
-
Troubleshooting Step: Screen subjects for pre-existing antibodies to the antigen of interest. Pre-vaccination titers can significantly influence the post-vaccination response.[8] Stratify your analysis based on baseline serostatus to better understand the true effect of the vaccine formulation.
-
-
Possible Cause: Inconsistent assay performance.
-
Troubleshooting Step: Implement rigorous quality control for your immunological assays. Ensure consistency in reagents, operator technique, and data analysis for the hemagglutination inhibition assay to minimize inter-assay and intra-assay variability.
-
Issue 3: Difficulty in demonstrating a clear dose-response relationship.
-
Possible Cause: The selected dose range is not wide enough.
-
Troubleshooting Step: If no significant differences are observed between a half dose and a full dose, consider including a quarter-dose group or even higher concentrations if safety profiles permit. Conversely, if all adjuvanted groups show a maximal response, testing lower concentrations may be necessary to identify the optimal minimal dose.
-
-
Possible Cause: The chosen endpoints are not sensitive enough.
-
Troubleshooting Step: In addition to HAI titers, consider incorporating other immunological assays. Measuring neutralizing antibodies, B-cell responses, and T-cell activation can provide a more comprehensive picture of the immune response and may reveal dose-dependent effects that are not apparent with HAI alone.[9]
-
Data from Dose-Ranging Studies
The following tables summarize key findings from a dose-ranging study of an MF59-adjuvanted A/H1N1 pandemic influenza vaccine.[1]
Table 1: Investigational Vaccine Formulations
| Antigen Dose (µg) | MF59 Adjuvant Dose |
| 3.75 | Half |
| 7.5 | None |
| 7.5 | Half |
| 7.5 | Full |
| 15 | None |
| 15 | Half |
| 15 | Full |
| 30 | None |
Table 2: Immunogenicity in Adults (18-64 years) 3 Weeks After First Dose
| Vaccine Formulation (Antigen µg - MF59 Dose) | Seroconversion Rate (%) | GMT (95% CI) |
| 3.75 - Half | 92.3 | 239.8 (201.2 - 285.8) |
| 7.5 - None | 83.0 | 148.6 (123.6 - 178.6) |
| 7.5 - Half | 94.9 | 309.8 (264.0 - 363.5) |
| 7.5 - Full | 96.8 | 390.8 (339.8 - 449.5) |
| 15 - None | 92.8 | 250.0 (213.6 - 292.6) |
| 15 - Half | 96.8 | 382.4 (332.1 - 440.3) |
| 15 - Full | 98.1 | 465.1 (412.3 - 524.6) |
| 30 - None | 94.8 | 311.1 (266.8 - 362.8) |
Table 3: Immunogenicity in Older Adults (≥65 years) 3 Weeks After First Dose
| Vaccine Formulation (Antigen µg - MF59 Dose) | Seroconversion Rate (%) | GMT (95% CI) |
| 3.75 - Half | 81.8 | 129.4 (109.8 - 152.4) |
| 7.5 - None | 67.3 | 74.8 (63.2 - 88.5) |
| 7.5 - Half | 87.0 | 163.6 (141.0 - 189.9) |
| 7.5 - Full | 91.1 | 224.0 (195.4 - 256.7) |
| 15 - None | 81.5 | 130.6 (112.1 - 152.1) |
| 15 - Half | 91.1 | 215.4 (188.0 - 246.7) |
| 15 - Full | 93.5 | 276.1 (243.3 - 313.3) |
| 30 - None | 87.0 | 175.0 (151.7 - 201.9) |
Experimental Protocols
1. Clinical Trial Design for Dose-Ranging Study of an A/H1N1 Vaccine
Healthy subjects aged 18-64 years and ≥65 years were enrolled in a randomized clinical trial.[1] Participants received one of eight investigational vaccine formulations with varying antigen quantities (3.75 µg to 30 µg) and MF59 adjuvant (none, half dose, or full dose).[1] All subjects were administered two vaccine doses three weeks apart.[1]
2. Assessment of Antibody Response
The antibody response was evaluated using a hemagglutination inhibition (HAI) assay at 1 and 3 weeks after the first and second doses.[1] Antibody persistence was also assessed at 6 and 12 months.[1] Vaccine safety was monitored for 12 months.[1]
3. Immunogenicity Analysis Criteria
Immunogenicity was analyzed based on criteria from the Center for Biologics Evaluation and Research (CBER) and the Committee for Medicinal Products for Human Use (CHMP).[1]
Visualizing the Mechanism and Workflow
To further aid in understanding the processes involved, the following diagrams illustrate the signaling pathway of MF59 and a typical experimental workflow for a dose-ranging study.
Caption: Simplified signaling pathway of the MF59 adjuvant.
References
- 1. A dose-ranging study of MF59®-adjuvanted and non-adjuvanted A/H1N1 pandemic influenza vaccine in young to middle-aged and older adult populations to assess safety, immunogenicity, and antibody persistence one year after vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior immunogenicity of seasonal influenza vaccines containing full dose of MF59 (®) adjuvant: results from a dose-finding clinical trial in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture–Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. pnas.org [pnas.org]
Technical Support Center: Scaling Up MF59 Adjuvant Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of MF59 vaccine adjuvant.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental production of MF59, an oil-in-water nanoemulsion adjuvant.
Issue 1: Emulsion Instability (Creaming, Coalescence, or Phase Separation)
Question: My MF59 emulsion is showing signs of instability, such as a creamy layer at the top, an increase in oil droplet size, or complete separation of the oil and water phases. What are the potential causes and how can I troubleshoot this?
Answer:
Emulsion instability is a critical challenge in MF59 production. The primary causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Incorrect Surfactant Concentration | Ensure the concentrations of Polysorbate 80 (Tween 80) and Sorbitan trioleate (Span 85) are accurate. Insufficient surfactant will not adequately coat the oil droplets, leading to coalescence. |
| Suboptimal Homogenization | The energy input during homogenization is crucial. If the pressure is too low or the number of passes through the microfluidizer is insufficient, the desired droplet size of <160 nm will not be achieved, leading to instability.[1] |
| Inadequate Mixing of Phases | Ensure the initial coarse emulsion is formed with high-speed mixing before microfluidization. Incomplete initial mixing can lead to larger droplet sizes that are difficult to reduce. |
| Contamination of Glassware or Reagents | Trace impurities can disrupt the emulsion. Ensure all glassware is scrupulously clean and that the raw materials are of high purity. |
| Incorrect pH of the Aqueous Phase | The citrate buffer should maintain a pH between 6.0 and 6.5. Deviations can affect surfactant performance and emulsion stability. |
| Temperature Fluctuations | Both the production process and storage should be temperature-controlled. High temperatures can increase the kinetic energy of the droplets, promoting coalescence. |
Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI)
Question: I am observing significant batch-to-batch variability in the particle size of my MF59 nanoemulsion, and the PDI is consistently high (>0.2). How can I improve consistency and achieve a monodisperse emulsion?
Answer:
Achieving a consistent and narrow particle size distribution is paramount for the efficacy and safety of MF59. Here are the key factors to control:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Microfluidization Parameters | The pressure and number of passes through the microfluidizer are critical process parameters. These must be precisely controlled and kept consistent for each batch. Operating pressures for microfluidization can range from 170 to 2750 bar.[2] |
| Variability in Raw Materials | Lot-to-lot variability in raw materials, particularly the squalene and surfactants, can impact the final emulsion characteristics. It is crucial to source high-purity, well-characterized raw materials from a reliable supplier. |
| Clogging of Microfluidizer | Any blockage in the microfluidizer channels can lead to inconsistent shear forces and a broader particle size distribution. Ensure the equipment is thoroughly cleaned and maintained between runs. |
| Air Entrapment | The introduction of air during the mixing or homogenization steps can lead to the formation of foam and an unstable emulsion with a broad size distribution. |
Issue 3: Sterility and Endotoxin Levels
Question: My final MF59 product is failing sterility tests or has unacceptable endotoxin levels. What are the best practices for ensuring a sterile, pyrogen-free product?
Answer:
Sterility is a non-negotiable critical quality attribute for an injectable product like MF59.
| Potential Cause | Troubleshooting Steps |
| Bioburden in Raw Materials | Use sterile-filtered or low-endotoxin raw materials whenever possible. |
| Non-Sterile Manufacturing Environment | The entire manufacturing process should ideally be conducted in an aseptic environment.[1] |
| Ineffective Sterile Filtration | The final emulsion is typically sterile-filtered through a 0.22 µm filter. Ensure the filter is integral and compatible with the emulsion. The small and uniform droplet size of the MF59 emulsion is designed to allow for sterile filtration.[1] |
| Endotoxin Contamination from Equipment | All equipment that comes into contact with the product must be depyrogenated. |
Frequently Asked Questions (FAQs)
Q1: What are the key quality control parameters for MF59 and their typical acceptable ranges?
A1: The key quality control parameters for an MF59-like adjuvant are summarized in the table below. These values are based on studies of a biosimilar adjuvant, IB160.[3]
| Parameter | Typical Value/Range | Analytical Method |
| pH | 6.4 ± 0.05 | pH meter |
| Squalene Content | 48.8 ± 0.03 mg/mL | HPLC or GC-FID |
| Osmolality | 47.6 ± 6.9 mmol/kg | Osmometer |
| Z-average Diameter | 157 ± 2 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.085 ± 0.024 | Dynamic Light Scattering (DLS) |
| Endotoxin Levels | <0.5 EU/mL | Limulus Amebocyte Lysate (LAL) test |
Q2: What is the mechanism of action of MF59?
A2: MF59 is believed to work by creating a transient, localized inflammatory environment at the injection site. This leads to the recruitment of immune cells, such as monocytes and macrophages, which then differentiate into antigen-presenting cells (APCs) like dendritic cells.[4][5] These APCs efficiently take up the co-administered antigen and transport it to the draining lymph nodes, where they activate T and B cells, leading to a robust and broad immune response.[4][5] The adjuvant effect is a property of the complete oil-in-water emulsion, as none of the individual components induce a comparable effect.
Q3: Can I use a standard homogenizer instead of a microfluidizer?
A3: While a standard high-speed homogenizer is used to create the initial coarse emulsion, a microfluidizer or a similar high-pressure homogenizer is essential to produce the final nanoemulsion with the required small and uniform droplet size (<160 nm).[1] Microfluidizers subject the emulsion to intense shear forces, cavitation, and impact, which are necessary to achieve the desired nanometer-scale droplets.
Q4: How does the interaction between the antigen and MF59 affect the vaccine's immunogenicity?
A4: Interestingly, strong or stable binding of the antigen to the MF59 oil droplets does not appear to be a prerequisite for its adjuvant effect. Studies have shown that MF59 can enhance the immune response even when administered separately from the antigen, suggesting that its primary role is to create an immunostimulatory environment rather than acting as a direct delivery vehicle.
Experimental Protocols
Detailed Methodology for Lab-Scale Production of an MF59-like Adjuvant
This protocol describes the preparation of a squalene-based oil-in-water nanoemulsion adjuvant similar to MF59.
Materials:
-
Squalene (high purity, low endotoxin)
-
Polysorbate 80 (Tween 80) (low endotoxin, NF, Ph. Eur. grade)
-
Sorbitan trioleate (Span 85) (low endotoxin)
-
Sodium citrate dihydrate (USP grade)
-
Citric acid monohydrate (USP grade)
-
Water for Injection (WFI)
Equipment:
-
High-speed homogenizer (e.g., Silverson L5M-A)
-
Microfluidizer or high-pressure homogenizer (e.g., Microfluidics M-110P)
-
Sterile 0.22 µm filter (e.g., PVDF or PES membrane)
-
Sterile glassware and containers
-
Calibrated balance and pH meter
Procedure:
-
Preparation of Aqueous Phase:
-
Prepare a 10 mM citrate buffer by dissolving sodium citrate dihydrate and citric acid monohydrate in WFI.
-
Adjust the pH to 6.0 - 6.5.
-
Add Polysorbate 80 to the citrate buffer to a final concentration of 0.5% (w/v) and dissolve completely.
-
-
Preparation of Oil Phase:
-
In a separate sterile container, add Sorbitan trioleate to squalene to a final concentration of 0.5% (w/v) and mix thoroughly.
-
-
Formation of Coarse Emulsion:
-
Combine the aqueous and oil phases. The final composition should be approximately 4.3% (w/v) squalene.
-
Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 25 minutes to form a coarse emulsion.
-
-
Microfluidization:
-
Pass the coarse emulsion through a pre-sterilized microfluidizer.
-
The operating pressure should be optimized for the specific equipment but is typically in the range of 10,000 to 20,000 PSI.
-
Recirculate the emulsion through the microfluidizer for a sufficient number of passes to achieve the desired particle size and PDI. The number of passes will need to be determined empirically but is often between 5 and 10.
-
-
Sterile Filtration:
-
Filter the final nanoemulsion through a sterile 0.22 µm filter into a sterile receiving vessel.
-
-
Quality Control:
-
Perform the quality control tests as outlined in the FAQ section (particle size, PDI, pH, endotoxin levels, etc.).
-
Visualizations
References
- 1. microfluidics-mpt.com [microfluidics-mpt.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. MF59 Promoted the Combination of CpG ODN1826 and MUC1-MBP Vaccine-Induced Antitumor Activity Involved in the Enhancement of DC Maturation by Prolonging the Local Retention Time of Antigen and Down-Regulating of IL-6/STAT3 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
head-to-head comparison of MF59 and Freund's adjuvant
Head-to-Head Comparison: MF59 vs. Freund's Adjuvant
A Guide for Researchers, Scientists, and Drug Development Professionals
Vaccine adjuvants are critical components that enhance the magnitude, breadth, and durability of the immune response to an antigen. Among the wide array of adjuvants developed, the oil-in-water emulsion MF59 and the water-in-oil emulsion Freund's adjuvant represent two distinct classes with vastly different applications and safety profiles. This guide provides an objective, data-supported comparison of their mechanisms, performance, and experimental use.
Overview and Composition
MF59 is a squalene-based oil-in-water emulsion adjuvant licensed for use in human seasonal and pandemic influenza vaccines in many countries.[1] Its excellent safety profile has been established through the administration of over 85 million doses.[2] It is designed to induce a potent and broad immune response without the severe reactogenicity associated with other emulsion adjuvants.
Freund's Adjuvant is a powerful immunostimulant used extensively in preclinical animal research to generate high-titer antibodies for experimental and diagnostic purposes. It exists in two forms:
-
Freund's Incomplete Adjuvant (FIA/IFA): A water-in-oil emulsion.
-
Freund's Complete Adjuvant (FCA/CFA): Consists of IFA fortified with heat-killed Mycobacterium tuberculosis.[3]
Due to its high toxicity and potential to cause severe inflammation, pain, and tissue damage, the use of Freund's adjuvant is forbidden in humans and strictly regulated in animal research.[3]
Table 1: General Properties and Composition
| Feature | MF59 | Freund's Adjuvant (CFA/IFA) |
| Adjuvant Type | Oil-in-water emulsion | Water-in-oil emulsion |
| Composition | Squalene oil, Polysorbate 80 (Tween 80), Sorbitan trioleate (Span 85) in citrate buffer.[1] | Mineral oil, Mannide monooleate (emulsifier). CFA additionally contains heat-killed Mycobacterium tuberculosis.[3] |
| Antigen Release | Rapid clearance from the injection site; does not form a depot.[4] | Forms a depot at the injection site for slow, sustained antigen release. |
| Approved Use | Human vaccines (e.g., seasonal/pandemic influenza).[1] | Preclinical animal research only; prohibited for human use.[3] |
| Primary Immune Skew | Balanced Th1/Th2, often described as Th2-leaning.[1][5] | IFA: Primarily Th2. CFA: Strong Th1 polarization. |
Mechanism of Action
The two adjuvants stimulate the immune system through fundamentally different pathways. MF59 creates a transient, localized inflammatory environment, while CFA acts as a potent, systemic danger signal.
MF59: The "Immunocompetent Site" Model
MF59's mechanism does not rely on direct activation of Toll-like receptors (TLRs). Instead, it creates a temporary, localized "immunocompetent" environment that efficiently recruits and activates innate immune cells.[2]
-
Induction of Endogenous Danger Signals: Upon intramuscular injection, MF59 causes a significant, transient release of ATP from muscle cells.[6] This extracellular ATP acts as a Danger-Associated Molecular Pattern (DAMP).
-
Innate Cell Recruitment: The local release of ATP and subsequent induction of chemokines (like CCL2, CCL4, CXCL8) triggers a rapid influx of innate immune cells, including monocytes, macrophages, neutrophils, and dendritic cells (DCs), to the injection site.[1][7]
-
Enhanced Antigen Uptake and Transport: The recruited antigen-presenting cells (APCs) efficiently take up the co-administered antigen and transport it to the draining lymph nodes.[2][7]
-
MyD88-Dependent Signaling: While TLR-independent, the adjuvanticity of MF59 requires the adaptor protein MyD88, suggesting a novel, indirect signaling pathway.[1][8]
-
Adaptive Response: In the lymph node, enhanced antigen presentation leads to robust activation of T-cells and B-cells, promoting a strong and broad antibody response.[7]
Freund's Adjuvant (CFA): Potent PAMP-Mediated Activation
CFA's powerful adjuvant effect is driven by the mycobacterial components, which act as potent Pathogen-Associated Molecular Patterns (PAMPs).
-
Depot Formation: The water-in-oil emulsion creates a depot at the injection site, which slowly releases the antigen over a prolonged period, providing sustained immune stimulation.
-
PAMP Recognition: The mycobacterial cell wall components in CFA are recognized by multiple pattern recognition receptors (PRRs) on APCs, including Toll-like receptors (TLR2, TLR4, TLR9) and NOD-like receptors (NOD2).[9][10][11]
-
Intense Pro-inflammatory Signaling: This PRR engagement triggers strong downstream signaling cascades, leading to the activation of transcription factors like NF-κB.[9]
-
Th1 Polarization: The result is a massive production of pro-inflammatory and Th1-polarizing cytokines, such as TNF-α, IL-1β, and IL-12.
-
Cell-Mediated Immunity: This environment strongly promotes the differentiation of T-helper cells into the Th1 subtype, leading to robust cell-mediated immunity and the production of IgG2a/c class-switched antibodies in mice.
Immunological Performance Data
Direct comparisons highlight Freund's adjuvant as a benchmark for sheer antibody titer in preclinical models, but MF59 demonstrates potent, clinically relevant immunogenicity.
Table 2: Immunological Performance Comparison
| Parameter | MF59 | Freund's Adjuvant (CFA/IFA) |
| Antibody Titer | Induces high antibody titers, superior to alum and non-adjuvanted vaccines.[1][12] In some studies, titers are lower than CFA/FIA but can be comparable when combined with other agents like Carbopol.[13] | CFA/FIA: Considered the "gold standard" for inducing the highest possible antibody titers in preclinical research.[13] |
| Antibody Isotype (Mice) | Induces a mixed IgG1/IgG2a response, often with a bias towards Th2-associated IgG1.[4] | IFA: Predominantly IgG1 (Th2). CFA: Strong bias towards IgG2a/c (Th1). |
| T-Cell Response | Induces a broad CD4+ T-cell response, producing cytokines like IL-2 and TNF-α, without a strong bias toward Th1 or Th2 in some contexts.[14] In other studies, it induces a Th2-biased cytokine profile (IL-5, IL-6).[4][15] | IFA: Induces a Th2 response. CFA: Potently induces a Th1-dominated response with strong IFN-γ production. |
| Speed of Response | Promotes a rapid increase in antibody titers, faster than depot-forming adjuvants.[16] | Slower initial response due to depot formulation, but sustained over a long period. |
| Cross-Reactivity | Enhances the production of cross-reactive antibodies against drifted viral strains, a key benefit for influenza vaccines.[1] | Primarily generates a high-affinity response to the specific immunizing antigen. |
Safety and Reactogenicity
The most significant divergence between MF59 and Freund's adjuvant lies in their safety profiles.
Table 3: Safety and Reactogenicity Comparison
| Parameter | MF59 | Freund's Adjuvant (CFA/IFA) |
| Local Reactions | Mild to moderate and transient pain, redness, and swelling at the injection site.[12] | CFA: Severe inflammation, sterile abscesses, granuloma formation, and potential skin ulceration/necrosis.[3] |
| Systemic Reactions | Mild, transient systemic reactions like chills and myalgia may occur.[12] | Can cause systemic inflammation, fever, weight loss, and distress in animals. |
| Toxicity | Considered safe and well-tolerated in humans, including children and the elderly.[1][2] | Highly toxic and reactogenic, making it unacceptable for human use.[3][13] |
Experimental Protocols
For researchers planning to compare these or other adjuvants, a standardized experimental design is crucial for generating reproducible and comparable data.
Generalized Protocol for Adjuvant Comparison in Mice
This protocol outlines a typical workflow for evaluating the immunogenicity of a model antigen (e.g., Ovalbumin, OVA) with different adjuvants.
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice (n=5-10 per group).
-
Experimental Groups:
-
Group 1: Saline (Negative Control)
-
Group 2: Antigen in Saline
-
Group 3: Antigen + MF59 (or a commercially available mimic like AddaVax™)
-
Group 4: Antigen + IFA
-
Group 5: Antigen + CFA (for priming immunization only)
-
-
Immunization:
-
Prime (Day 0): Immunize mice subcutaneously (s.c.) or intramuscularly (i.m.) with 10-20 µg of antigen in a 100 µL total volume. For emulsion adjuvants, prepare a 1:1 (v/v) emulsion of the antigen solution and the adjuvant oil phase.
-
Boost (Day 21): Boost all groups with the same formulation as the prime, except for the CFA group, which should be boosted with antigen in IFA .
-
-
Sample Collection:
-
Collect blood via tail or submandibular vein at Day -1 (pre-bleed), Day 20 (post-prime), and Day 35 (post-boost) for serum antibody analysis.
-
At Day 42, euthanize mice and harvest spleens for T-cell analysis.
-
-
Immunological Assays:
-
Humoral Response (ELISA): Coat plates with the antigen to measure serum levels of antigen-specific total IgG, IgG1, and IgG2a/c antibodies.
-
Cellular Response (ELISpot/ICS): Isolate splenocytes and re-stimulate them in vitro with the antigen. Use ELISpot or Intracellular Cytokine Staining (ICS) with flow cytometry to quantify the number of IFN-γ (Th1) and IL-4/IL-5 (Th2) secreting cells.
-
Safety Monitoring: Monitor the injection site for 72 hours post-injection for signs of severe inflammation or lesions. Record animal weight and general health throughout the study.
-
Conclusion
MF59 and Freund's adjuvant are powerful tools that serve distinct purposes in immunology and vaccine development.
-
MF59 is a clinically successful adjuvant that balances safety with potent immunogenicity. Its mechanism, centered on creating a transient immunocompetent site, makes it ideal for enhancing human vaccine efficacy, particularly in populations with suboptimal immune responses like the very young and the elderly.[17]
-
Freund's Adjuvant (CFA/IFA) remains an unparalleled tool in preclinical research for generating robust, high-titer antibody responses and inducing strong cell-mediated immunity. However, its severe reactogenicity and toxicity strictly limit its use to experimental animal models and preclude any clinical application.[3]
For drug development professionals, MF59 represents a clinically translatable benchmark for safety and efficacy. For researchers, while CFA provides a maximal response control, understanding the nuanced, clinically relevant pathways activated by adjuvants like MF59 is crucial for the development of the next generation of safe and effective human vaccines.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freund's adjuvant - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Mixed Adjuvant Formulations Reveal a New Combination That Elicit Antibody Response Comparable to Freund's Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Role of Toll-like Receptors in Adjuvant-Augmented Immune Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 11. ovid.com [ovid.com]
- 12. Comparison of the safety and immunogenicity of an MF59®-adjuvanted with a non-adjuvanted seasonal influenza vaccine in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mixed Adjuvant Formulations Reveal a New Combination That Elicit Antibody Response Comparable to Freund's Adjuvants | PLOS One [journals.plos.org]
- 14. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
- 17. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
A Comparative Guide to the Efficacy of MF59 Adjuvant in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MF59 adjuvant's performance against other alternatives, supported by experimental data from preclinical studies. We delve into the quantitative outcomes, detailed experimental methodologies, and the underlying mechanism of action to offer a comprehensive resource for evaluating MF59's potential in vaccine development.
Quantitative Data Presentation: Comparative Efficacy
The efficacy of MF59 has been benchmarked against other common adjuvants like alum and CpG, as well as non-adjuvanted controls, across various vaccine platforms. The following tables summarize key quantitative findings from preclinical mouse models.
Table 1: Efficacy of MF59-Adjuvanted Influenza Vaccines in Murine Models
| Adjuvant Comparison | Antigen | Key Outcome Metric | Result |
|---|---|---|---|
| MF59 vs. Alum | Influenza Subunit Vaccine | Antibody Production & HAI Titer | MF59 induced higher levels of antigen-specific antibodies and Hemagglutination Inhibition (HAI) titers.[1] |
| MF59 vs. Alum | Influenza Subunit Vaccine | Protection | MF59 conferred better protection in a mouse model.[1] |
| MF59 vs. Alum, CAP, PLG, CpG | Trivalent Influenza Vaccine | Serum HAI Titers | MF59 significantly outperformed all other tested adjuvants for all three influenza strains in naive mice.[2] |
| MF59 vs. Non-Adjuvanted | Influenza Subunit Vaccine | Antigen-Sparing Effect | Achieved equivalent antibody titers with a 50- to 200-fold reduction in antigen content.[3] |
| MF59 vs. Non-Adjuvanted | Influenza Subunit Vaccine | Survival & Viral Load | Provided improved protection against lethal challenge, significantly increasing survival rate and reducing lung viral titers.[3][4] |
Table 2: Efficacy of MF59-like Adjuvant in a SARS-CoV-2 Delta Inactivated Vaccine Murine Model
| Adjuvant Group | S-protein Specific IgG Titer (Day 14 Post-Prime) | S-protein Specific IgG Titer (Day 14 Post-Boost) | Neutralizing Antibody Titer (Post-Boost) |
|---|---|---|---|
| Delta + MF59-like | Highest among all groups, indicating a rapid antibody response.[5] | High | Higher than unadjuvanted and CpG groups.[5] |
| Delta + Alum | Lower than MF59-like | Highest among all groups.[5] | Highest among all groups.[5] |
| Delta + CpG | Lowest among adjuvanted groups.[5] | Higher than unadjuvanted.[5] | Lower than MF59-like and Alum groups.[5] |
| Delta (No Adjuvant) | Lowest overall | Lowest overall | Lowest overall |
Table 3: Efficacy of MF59 vs. Alum for an Opioid Conjugate Vaccine in Adult Murine Models
| Adjuvant | Vaccine Type | Key Outcome | Result |
|---|---|---|---|
| MF59 | Oxycodone-Conjugate Vaccine | Oxycodone-Specific Serum IgG | Less effective than alum in producing antibodies.[6] |
| Alum | Oxycodone-Conjugate Vaccine | Oxycodone-Specific Serum IgG | More effective than MF59 at promoting the production of hapten-specific antibodies.[6] |
| MF59 | Oxycodone-Conjugate Vaccine | Blockade of Brain Opioid Distribution | Less effective than alum.[6] |
| Alum | Oxycodone-Conjugate Vaccine | Blockade of Brain Opioid Distribution | More effective than MF59.[6] |
Note: The efficacy of an adjuvant can be highly dependent on the nature of the antigen. While MF59 shows robust performance for viral glycoproteins like influenza hemagglutinin, alum proved more effective for the specific peptide-protein conjugate vaccine used in the opioid study.[6]
Mechanism of Action of MF59
MF59, an oil-in-water emulsion, enhances the immune response not by acting as a simple antigen depot, but by creating a transient, localized inflammatory environment at the injection site.[7] This "immunocompetent" environment actively recruits and stimulates various immune cells.[7]
The proposed mechanism involves several key steps:
-
ATP Release: Intramuscular injection of MF59 causes a significant release of ATP from muscle cells. This release of an endogenous "danger signal" is a crucial initiating step.[8]
-
Chemokine Induction: The presence of MF59 and extracellular ATP stimulates local resident cells to produce a gradient of chemokines, such as CCL2, CCL4, and CXCL8.[7][9][10]
-
Immune Cell Recruitment: This chemokine gradient rapidly attracts a cascade of innate immune cells to the injection site, including neutrophils, monocytes, eosinophils, and macrophages.[11]
-
Enhanced Antigen Uptake & Transport: The recruited cells, particularly monocytes and neutrophils, efficiently take up the co-localized antigen and adjuvant.[1][11] These cells then traffic to the draining lymph nodes.[7]
-
APC Activation & T-Cell Priming: Within the lymph nodes, antigen is presented by Antigen Presenting Cells (APCs), such as dendritic cells (DCs), leading to robust priming of CD4+ T-cells and the subsequent activation of B-cells for antibody production.[1] MF59 has been shown to promote the differentiation of monocyte-derived DCs, which are potent APCs.[1] The process relies on the adaptor molecule ASC, which is involved in inflammasome assembly, though not the NLRP3 inflammasome itself.[11]
Experimental Protocols
The following outlines a generalized workflow for assessing the efficacy of an adjuvanted vaccine in a preclinical mouse model, based on methodologies cited in the literature.
A. Murine Immunization and Challenge Study
-
Animal Model: BALB/c or C57BL/6 mice, typically 6-8 weeks old, are used. Animals are randomly assigned to groups (e.g., Vaccine + MF59, Vaccine + Alum, Vaccine alone, Placebo).
-
Vaccine Formulation: The antigen is mixed with the respective adjuvant (e.g., MF59) according to the manufacturer's instructions immediately before injection.
-
Immunization: Mice are immunized via the intramuscular (i.m.) route, typically in the quadriceps. A common schedule involves a prime immunization at Day 0 followed by a boost immunization at Day 14 or 21.[5]
-
Sample Collection: Blood samples are collected at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 42) via submandibular or retro-orbital bleeding. Serum is isolated and stored for immunological assays.
-
Viral Challenge (for infectious disease models): At a set time post-final immunization (e.g., 2-4 weeks), mice are challenged intranasally with a lethal or sub-lethal dose of the target virus (e.g., influenza virus).[3]
-
Monitoring and Endpoints: After the challenge, mice are monitored daily for a defined period (e.g., 14 days) for:
-
Survival Rate: Percentage of animals surviving the challenge.[3]
-
Weight Loss: Daily body weight measurement as an indicator of morbidity.
-
Viral Titer: On a specific day post-challenge (e.g., Day 4 or 5), a subset of animals may be euthanized to collect lung tissue for determining viral load via plaque assay or qPCR.[4]
-
B. Immunological Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum. This assay measures the quantity and isotypes of antibodies produced.
-
Hemagglutination Inhibition (HAI) Assay: Specific to influenza vaccines, this assay measures the concentration of functional antibodies capable of preventing the agglutination (clumping) of red blood cells by the influenza virus. An HAI titer of ≥40 is often considered a correlate of protection in humans.[12]
-
Microneutralization Assay: Measures the titer of functional antibodies in the serum that can neutralize the infectivity of the live virus in cell culture.[5] This is a key indicator of protective immunity.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 12. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
A Comparative Analysis of MF59 and Other Leading Adjuvants: A Guide to Safety and Reactogenicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and reactogenicity profiles of the MF59 adjuvant against other commonly used adjuvants, namely AS03 and aluminum salts (alum). The information presented is supported by experimental data from clinical trials to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to Vaccine Adjuvants
Vaccine adjuvants are essential components of many modern vaccines, enhancing the magnitude and durability of the immune response to a vaccine antigen.[1] The ideal adjuvant boosts immunogenicity without compromising safety.[2] This guide focuses on three key adjuvants: MF59, a squalene-based oil-in-water emulsion; AS03, another squalene-based oil-in-water emulsion containing α-tocopherol; and alum, which comprises various aluminum salts and is the most widely used adjuvant.[3][4]
Comparative Safety and Reactogenicity
The reactogenicity of a vaccine, which includes local and systemic adverse events, is a critical aspect of its safety profile.[5] Adjuvanted vaccines are known to cause more local and systemic reactions than non-adjuvanted vaccines.[1] The following tables summarize quantitative data on the safety and reactogenicity of MF59, AS03, and alum from clinical trials.
Local Adverse Events
Local reactions are adverse events that occur at the injection site. Common local reactions include pain, redness, and swelling.
| Adjuvant | Local Reaction | Incidence Rate (%) | Study Population | Citation(s) |
| MF59 | Pain | 32 - 59 | Children & Elderly | [6][7] |
| Redness | >10 | Elderly | [7] | |
| Swelling | Significantly higher than non-adjuvanted | Children | [6] | |
| AS03 | Pain | 31.7 - 84.6 | Children | [6] |
| Swelling | Significantly higher than non-adjuvanted | Children | [6] | |
| Grade 3 Pain | 4.3 - 12.4 | Children | [6] | |
| Alum | Pain | 19 (vs 41 for AS04) | Adults | [4] |
| Any local event | Increased risk vs non-adjuvanted | Adults | [8] |
Systemic Adverse Events
Systemic reactions are generalized adverse events that are not confined to the injection site. Common systemic reactions include fever, headache, myalgia (muscle pain), and fatigue.
| Adjuvant | Systemic Reaction | Incidence Rate (%) | Study Population | Citation(s) |
| MF59 | Fever | 4 - 19 | Children | [6] |
| Any systemic event | 48 (first dose) | Children | [6] | |
| Feverishness | Similar to standard-dose vaccine | Older Adults | [9] | |
| AS03 | Fever | 11 - 60.5 | Children | [6][10] |
| Fatigue | Higher than MF59 | Adults | [8] | |
| Headache | Higher than non-adjuvanted | - | - | |
| Alum | Any non-serious AE | 52.9 (vs 33.8 for control) | General | [1] |
| Serious AEs | No significant effect vs placebo | General | [1] |
Serious Adverse Events (SAEs)
Serious adverse events are closely monitored in all clinical trials. Pooled analyses of data from numerous studies provide a broad overview of the safety profiles of these adjuvants.
| Adjuvant | Finding | Study Details | Citation(s) |
| MF59 | No increase in SAEs compared to control vaccines. | Integrated analysis of 5 clinical trials in children. | [6] |
| AS03 | No increase in SAEs compared to control vaccines (RR 1.1, 95% CI: 0.9; 1.4). | Pooled analysis of 28 clinical trials with over 22,000 adults. | [11][12] |
| An association with narcolepsy was observed with Pandemrix (an AS03-adjuvanted H1N1 vaccine), but the role of the adjuvant versus a viral protein mimicry sequence is debated. | Post-licensure surveillance during the 2009 H1N1 pandemic. | [3][13] | |
| Alum | May have no effect on serious adverse events (RR 1.18, 95% CI 0.97 to 1.43; very low certainty). | Meta-analysis of 102 randomized clinical trials with over 26,000 participants. | [1] |
Experimental Protocols for Reactogenicity Assessment
The evaluation of vaccine safety and reactogenicity follows standardized procedures in clinical trials, as guided by regulatory agencies like the FDA and EMA.[14][15]
Study Design and Participants
-
Phase I-III Clinical Trials: Vaccines undergo rigorous testing in phased clinical trials. Phase I trials assess basic safety in a small group, Phase II trials expand this to a larger group to gather more safety and immunogenicity data, and Phase III trials involve thousands of participants to confirm efficacy and monitor for less common adverse events.[16]
-
Randomization and Blinding: To minimize bias, studies are often randomized and blinded, where participants and sometimes investigators are unaware of who receives the adjuvanted vaccine versus a comparator (e.g., a non-adjuvanted vaccine or placebo).[16]
Data Collection of Adverse Events
-
Solicited Adverse Events: Participants are actively monitored for a pre-defined set of local and systemic reactions for a specific period (typically 7 days) after vaccination.[5][17] This is often done through diary cards or electronic data capture.
-
Unsolicited Adverse Events: Any adverse events not on the pre-defined list that occur within a specified timeframe (e.g., 21 or 28 days post-vaccination) are also recorded.
-
Serious Adverse Events (SAEs): All SAEs are recorded throughout the entire study period.
-
Severity Grading: Adverse events are typically graded for severity (e.g., mild, moderate, severe or Grade 1, 2, 3).[18]
Data Analysis and Reporting
-
Incidence Rates: The frequency of each adverse event is calculated for each study group.
-
Statistical Comparison: Statistical tests are used to compare the rates of adverse events between the adjuvanted vaccine group and the comparator group.
-
Regulatory Submission: All safety data is compiled and submitted to regulatory authorities for review and approval.[17]
Below is a generalized workflow for the clinical evaluation of vaccine reactogenicity.
Signaling Pathways and Mechanism of Action
The reactogenicity of an adjuvant is intrinsically linked to its mechanism of action, specifically the innate immune pathways it activates.
MF59 Signaling Pathway
MF59's mechanism of action involves the creation of an "immunocompetent environment" at the injection site.[19] It induces the release of chemokines and cytokines, leading to the recruitment of immune cells such as neutrophils, monocytes, and dendritic cells.[20] MF59's adjuvanticity has been shown to be dependent on the MyD88 adaptor protein but independent of NLRP3 inflammasome activation.
AS03 Signaling Pathway
AS03, also an oil-in-water emulsion but containing α-tocopherol, induces a strong, transient local inflammatory response.[13] It activates multiple innate immune pathways, including interferon and JAK-STAT signaling.[21] The α-tocopherol component is thought to contribute to the induction of a robust immune response.
Alum Signaling Pathway
Alum adjuvants have a more complex and debated mechanism of action. They are known to form a depot at the injection site, slowly releasing the antigen.[3] Alum also activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. It predominantly induces a Th2-biased immune response.[3]
Conclusion
MF59, AS03, and alum are all effective adjuvants with distinct safety and reactogenicity profiles.
-
MF59 demonstrates a favorable safety profile, with local and systemic reactions that are generally mild to moderate and transient. It is particularly noted for enhancing immunogenicity in vulnerable populations like the elderly and children.[7][22]
-
AS03 is a potent adjuvant that tends to be more reactogenic than MF59, with higher rates of local and some systemic adverse events, though these are also typically mild to moderate.[6][8] Its association with narcolepsy during the 2009 H1N1 pandemic remains a topic of scientific investigation.[13]
-
Alum has the longest history of use and a well-established safety record.[4] While it is generally less reactogenic than the oil-in-water emulsions, it may be less potent in inducing a broad immune response.[3]
The choice of adjuvant is a critical consideration in vaccine development, requiring a balance between enhancing immunogenicity and maintaining an acceptable safety and reactogenicity profile for the target population. This guide provides a comparative framework to assist in this decision-making process.
References
- 1. Aluminium adjuvants versus placebo or no intervention in vaccine randomised clinical trials: a systematic review with meta-analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The how’s and what’s of vaccine reactogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 7. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Reactogenicity of Enhanced Influenza Vaccines in Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adjuvanted influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety of AS03-adjuvanted inactivated split virion A(H1N1)pdm09 and H5N1 influenza virus vaccines administered to adults: pooled analysis of 28 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. safety-of-as03-adjuvanted-inactivated-split-virion-a-h1n1-pdm09-and-h5n1-influenza-virus-vaccines-administered-to-adults-pooled-analysis-of-28-clinical-trials - Ask this paper | Bohrium [bohrium.com]
- 13. Safety of AS03-adjuvanted influenza vaccines: A review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety assessment of adjuvanted vaccines: Methodological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hhs.gov [hhs.gov]
- 16. CLINICAL TRIALS - Research Strategies for Assessing Adverse Events Associated with Vaccines: - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ww2.amstat.org [ww2.amstat.org]
- 18. Safety and reactogenicity [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. AS03- and MF59-Adjuvanted Influenza Vaccines in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. researchgate.net [researchgate.net]
Evaluating T-Cell Responses to MF59 and Other Leading Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T-cell responses elicited by the MF59® adjuvant alongside other prominent adjuvants, including aluminum salts (Alum), CpG oligodeoxynucleotides (CpG), and the Adjuvant System AS03. The information presented is curated from experimental data to assist researchers in selecting the most appropriate adjuvant for their vaccine development programs.
Overview of Adjuvants and T-Cell Immunity
Vaccine adjuvants are critical components that enhance the immune response to antigens. A key aspect of this enhanced immunity is the nature and magnitude of the T-cell response, which is crucial for both cell-mediated immunity and robust, long-lasting antibody production. T-cells, particularly CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes, orchestrate the adaptive immune response. The choice of adjuvant can significantly influence the polarization of the T-cell response, for instance, towards a T-helper 1 (Th1) phenotype, characterized by interferon-gamma (IFN-γ) production and effective against intracellular pathogens, or a T-helper 2 (Th2) phenotype, which is more associated with antibody production.
Comparative Analysis of T-Cell Responses
The following tables summarize quantitative data on T-cell responses induced by MF59 and other adjuvants from various preclinical and clinical studies. It is important to note that direct head-to-head comparisons of all four adjuvants in a single study are limited; therefore, the data is compiled from multiple sources and experimental conditions may vary.
Table 1: CD4+ T-Cell Responses
| Adjuvant | Key Findings | Quantitative Data Highlights | T-Helper Polarization | Citation(s) |
| MF59 | Induces robust and polyfunctional CD4+ T-cell responses, including T-follicular helper (Tfh) cells, which are crucial for germinal center reactions and high-affinity antibody production. | In a study with an H5N1 vaccine, MF59 adjuvantation led to a higher frequency of multi-cytokine (TNF-α and IL-2) producing CD4+ T-cells compared to non-adjuvanted vaccine. | Mixed Th1/Th2, with a tendency to induce a more balanced or Th2-skewed response compared to some other adjuvants.[1] | [1][2][3] |
| Alum | Primarily promotes a Th2-biased CD4+ T-cell response, leading to strong antibody production. It is less effective at inducing robust Th1 responses. | In a comparative study, an MF59-like adjuvant induced 1.9-2.0 times higher cross-reactive T-cell responses against SARS-CoV-2 and its variants than an Alum adjuvant.[4] | Predominantly Th2. | [4][5] |
| CpG | Potently stimulates Th1-biased CD4+ T-cell responses, characterized by high levels of IFN-γ production. | - | Strongly Th1. | [6] |
| AS03 | Elicits strong and broad CD4+ T-cell responses, including polyfunctional T-cells and Tfh cells. | In studies with an H5N1 influenza vaccine, AS03 induced stronger and more cross-reactive CD4+ T-cell responses compared to MF59. | Mixed Th1/Th2, often with a more pronounced Th1 component than MF59.[1] | [1][2][3] |
Table 2: CD8+ T-Cell Responses
| Adjuvant | Key Findings | Quantitative Data Highlights | Citation(s) |
| MF59 | Can induce CD8+ T-cell responses, although this is not its primary characteristic compared to adjuvants like CpG. | - | |
| Alum | Generally considered a weak inducer of CD8+ T-cell responses. | - | |
| CpG | A potent inducer of robust, antigen-specific CD8+ cytotoxic T-lymphocyte (CTL) responses. | Vaccination of melanoma patients with a peptide antigen, IFA, and CpG 7909 resulted in a significant increase in the frequency of Melan-A-specific CD8+ T-cells, reaching over 3% of circulating CD8+ T-cells. This was an order of magnitude higher than in patients vaccinated without CpG.[7][8] | [7][8][9][10] |
| AS03 | Capable of inducing significant CD8+ T-cell responses, contributing to a broad cellular immunity. | - | [2] |
Signaling Pathways in T-Cell Activation
The distinct T-cell profiles induced by these adjuvants are a direct consequence of the unique innate signaling pathways they activate within antigen-presenting cells (APCs), such as dendritic cells (DCs).
MF59-Mediated T-Cell Activation
MF59, an oil-in-water emulsion, is thought to work by creating an "immunocompetent environment" at the injection site. This involves the recruitment of innate immune cells and the release of chemokines and cytokines. This process enhances antigen uptake and presentation by APCs to T-cells.
Caption: MF59 signaling pathway leading to T-cell activation.
CpG-Mediated T-Cell Activation
CpG oligodeoxynucleotides are synthetic molecules that mimic bacterial DNA. They are recognized by Toll-like receptor 9 (TLR9) within the endosomes of APCs, particularly plasmacytoid dendritic cells (pDCs) and B cells.[7] This interaction triggers a signaling cascade that strongly promotes a Th1-biased immune response and the activation of cytotoxic T-lymphocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The antibody landscapes following AS03 and MF59 adjuvanted H5N1 vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Immunogenicity of Alum and MF59-Like Adjuvant Inactivated SARS-CoV-2 Vaccines Against SARS-CoV-2 Variants in Elderly Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and strong human CD8+ T cell responses to vaccination with peptide, IFA, and CpG oligodeoxynucleotide 7909 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vaccine adjuvant-elicited CD8+ T cell immunity is co-dependent on T-bet and FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
